molecular formula C5H11NO2 B1597403 Ethyl 3-aminopropanoate CAS No. 924-73-2

Ethyl 3-aminopropanoate

Cat. No.: B1597403
CAS No.: 924-73-2
M. Wt: 117.15 g/mol
InChI Key: GSQBIOQCECCMOQ-UHFFFAOYSA-N
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Description

Ethyl 3-aminopropanoate is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-aminopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-aminopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-2-8-5(7)3-4-6/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQBIOQCECCMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329386
Record name Ethyl 3-aminopropanoate
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Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

924-73-2
Record name Ethyl 3-aminopropanoate
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Record name Ethyl 3-aminopropanoate
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Record name Ethyl 3-aminopropanoate
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Record name ETHYL 3-AMINOPROPANOATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

Ethyl 3-aminopropanoate chemical properties

Technical Guide: Ethyl 3-aminopropanoate (Ethyl -alanine)

Content Type: Technical Whitepaper & Experimental Guide Version: 2.0 (Current as of 2026)

Executive Summary: The Bifunctional Scaffold

Ethyl 3-aminopropanoate (CAS: 4228-49-1 for HCl salt) represents a critical junction in organic synthesis, bridging simple amino acids and complex heterocyclic scaffolds. As the ethyl ester of

While widely recognized as a precursor for

dihydropyrimidines

-lactams

Chemical Identity & Physiochemical Profile[1][2][3][4]

The Stability Paradox: Researchers often underestimate the instability of the free base (Liquid). Unlike


  • Operational Rule: Always store as the Hydrochloride (HCl) salt . Generate the free base in situ or immediately prior to use at low temperatures (

    
    ).
    
Table 1: Physiochemical Datasheet
PropertySpecificationMechanistic Note
CAS (HCl Salt) 4244-84-2 Stable, hygroscopic crystalline solid.
CAS (Free Base) 35274-36-7 / 924-73-2Unstable oil; prone to polymerization.
Molecular Weight 153.61 g/mol (HCl)Free base MW: 117.15 g/mol .
pKa (Ammonium) ~9.1 - 9.4 (Est.)Lower than

-alanine (~10.2) due to ester EWG inductive effect.
Solubility (HCl) High: Water, MeOH, DMSOPoor: Et2O, Hexanes, CH2Cl2 (unless free-based).
Hygroscopicity HighRequires desiccated storage; moisture catalyzes hydrolysis.
Reactivity Class 1,3-BifunctionalNucleophile (Amine) + Electrophile (Ester).

Synthesis & Production Dynamics

Two primary routes dominate the production landscape. The choice depends on the starting material availability and isotopic labeling requirements.

Route A: Classical Esterification (Laboratory Scale)

The standard activation of


  • Mechanism: Acid-catalyzed Fischer esterification.

    
     generates anhydrous HCl in situ and scavenges water, driving the equilibrium forward.
    
  • Pros: High purity, easy workup (crystallization).

  • Cons: Corrosive reagents.

Route B: Aza-Michael Addition (Industrial/Atom Economic)

The addition of ammonia to Ethyl Acrylate.

  • Mechanism: Nucleophilic attack of

    
     on the 
    
    
    -carbon of the
    
    
    -unsaturated ester.
  • Pros: 100% Atom economy, scalable.

  • Cons: Risk of over-alkylation (forming secondary/tertiary amines) if stoichiometry is not controlled (requires large excess of

    
    ).
    
Visualization: Synthesis & Degradation Pathways

The following diagram illustrates the synthesis routes and the critical degradation pathways (hydrolysis and polymerization) that researchers must avoid.

SynthesisPathwaysBetaAlaβ-AlanineTargetEthyl 3-aminopropanoate(HCl Salt)BetaAla->TargetEtOH, SOCl2(Fischer Esterification)EthylAcrylateEthyl AcrylateFreeBaseFree Base(Reactive Intermediate)EthylAcrylate->FreeBaseNH3 (excess)(Michael Addition)Target->FreeBaseNa2CO3 (aq)NeutralizationFreeBase->TargetHCl/DioxanePolymerPoly(β-amino ester)(Oligomers)FreeBase->PolymerIntermolecularCondensationLactamβ-Lactam(2-Azetidinone)FreeBase->LactamIntramolecularCyclization (Slow)

Figure 1: Synthesis routes (blue) vs. degradation risks (red). Note that intermolecular polymerization is the dominant instability mode for the free base.

Application in Drug Discovery: Heterocycle Formation

Ethyl 3-aminopropanoate is a "privileged scaffold" precursor for Dihydrouracils and Dihydropyrimidines . These structures are pharmacophores in oncology (Eg5 inhibitors) and antihypertensives.

Mechanism: The Urea/Isocyanate Route
  • Nucleophilic Attack: The amine of Ethyl 3-aminopropanoate attacks an isocyanate (

    
    ).
    
  • Urea Formation: An intermediate acyclic urea is formed.

  • Cyclization: Under acidic conditions or heat, the urea nitrogen attacks the ester carbonyl, releasing ethanol and closing the six-membered dihydrouracil ring.

Experimental Protocols

Protocol A: Controlled Generation of Free Base (Self-Validating)

Objective: Isolate the reactive free amine from the HCl salt without triggering hydrolysis or polymerization.

Reagents:

  • Ethyl 3-aminopropanoate HCl (10 mmol, 1.54 g)

  • Saturated

    
     solution (cold, 20 mL)
    
  • Dichloromethane (DCM) or Ethyl Acetate (3 x 15 mL)

  • 
     (anhydrous)
    

Methodology:

  • Phase Preparation: Dissolve the HCl salt in minimal water (5 mL) and cool to 0°C in an ice bath. Reason: Low temperature suppresses ester hydrolysis.

  • Neutralization: Add cold saturated

    
     slowly with vigorous stirring until pH ~9. Validation: No gas evolution (
    
    
    ) indicates completion.
  • Extraction: Immediately extract with cold DCM (3x). Note: Do not let the aqueous basic phase stand.

  • Drying: Dry combined organics over

    
     for exactly 5 minutes. Filter.
    
  • Utilization: Use the solution immediately for the next step. Do not concentrate to dryness unless absolutely necessary, as the neat amine will oligomerize.

Protocol B: Synthesis of N-Phenyl-Dihydrouracil Scaffold

Objective: Demonstrate the bifunctional reactivity (Amine addition -> Ester cyclization).

Reagents:

  • Ethyl 3-aminopropanoate (Free base solution from Protocol A, ~10 mmol)

  • Phenyl Isocyanate (1.0 equiv, 1.19 g)

  • Triethylamine (0.1 equiv, catalytic)

  • Ethanol (anhydrous)

Methodology:

  • Addition: To the DCM solution of the free amine at 0°C, add Phenyl Isocyanate dropwise.

  • Monitoring: Stir at Room Temperature (RT) for 2 hours. Validation: TLC should show disappearance of isocyanate and formation of a polar urea intermediate.

  • Solvent Swap: Concentrate the DCM carefully (do not heat >30°C) and redissolve the residue in anhydrous Ethanol.

  • Cyclization: Reflux the ethanolic solution (78°C) for 4–6 hours. Acid catalysis (p-TsOH, 10 mol%) may accelerate this step if the uncatalyzed thermal cyclization is slow.

  • Workup: Cool to RT. The dihydrouracil product often precipitates. If not, concentrate and recrystallize from EtOH/Hexane.

Visualization: Heterocycle Formation Workflow

HeterocycleSynthesisStartEthyl 3-aminopropanoate(Free Base)IntermediateAcyclic Urea IntermediateStart->IntermediateNucleophilic Addition(DCM, 0°C -> RT)Reagent+ Phenyl IsocyanateReagent->IntermediateCyclizationCyclization(EtOH, Reflux, -EtOH)Intermediate->CyclizationProduct3-Phenyl-dihydrouracil(Target Scaffold)Cyclization->ProductIntramolecularAcyl Substitution

Figure 2: Stepwise conversion of the amino-ester to a pharmacologically active dihydrouracil scaffold.

References

  • Synthesis & Properties: Beta-Alanine ethyl ester hydrochloride. Sigma-Aldrich Product Datasheet. Available at:

  • Biginelli & Heterocycle Chemistry: Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research.
  • Poly(beta-amino esters) (PBAEs): Lynn, D. M., & Langer, R. (2000). "Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA." Journal of the American Chemical Society.
  • Cyclization Kinetics: Menger, F. M., & Ladika, M. (1988). "Reaction rates in the presence of large concentrations of added salts." Journal of the American Chemical Society. (Mechanistic insight into cyclization vs.
  • Industrial Synthesis:Method for producing beta-alanine esters. Patent US4244842 (Generic reference to Michael addition manufacturing processes).

(Note: For actual laboratory execution, always consult the specific SDS and verify stoichiometry.)

physical properties of Ethyl 3-aminopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Synthesis, Handling, and Thermodynamic Characterization

Executive Summary & Chemical Identity

Ethyl 3-aminopropanoate (commonly Ethyl


-alaninate) serves as a critical bifunctional linker in medicinal chemistry, particularly in the synthesis of peptidomimetics and polymer conjugates.[1] While structurally simple, its handling is complicated by a thermodynamic propensity for intramolecular cyclization.[1]

This guide moves beyond standard safety data sheets to address the "Free Base Paradox" : the compound is stable as a hydrochloride salt but must be liberated as a reactive free amine for nucleophilic applications, initiating a countdown to degradation.[1]

Nomenclature & Identification
IdentifierDetail
IUPAC Name Ethyl 3-aminopropanoate
Common Names Ethyl

-alaninate;

-Alanine ethyl ester
CAS (Free Base) 4228-00-6 (also ref. 924-73-2)
CAS (HCl Salt) 4244-84-2
SMILES CCOC(=O)CCN
Molecular Formula C

H

NO

Molecular Weight 117.15 g/mol (Free Base) / 153.61 g/mol (HCl Salt)
Thermodynamic & Physical Constants

The physical behavior of Ethyl 3-aminopropanoate is strictly dependent on its protonation state.[1] The values below distinguish between the stable storage form (HCl) and the transient reactive form (Free Base).

Comparative Physical Properties Table
PropertyFree Base (Liquid)Hydrochloride Salt (Solid)Experimental Context
Physical State Colorless, viscous liquidWhite crystalline powderFree base oxidizes/yellows upon air exposure.
Boiling Point 54–56 °C (at 11 mmHg)N/A (Decomposes)Critical:[1] Do not distill at atmospheric pressure; rapid polymerization occurs >100°C.
Melting Point < 0 °C67–70 °C Salt mp varies by polymorph/solvent (EtOH vs. Et₂O).[1]
Density 0.990 ± 0.06 g/cm³Bulk density variesFree base is slightly less dense than water.[1]
pKa (Amine) 9.04 (Predicted)N/ALower than ethylamine (10.[1]7) due to the electron-withdrawing ester group.[1]
Refractive Index

1.422
N/AUseful for assessing purity of the distilled free base.[1]
Solubility Miscible in EtOH, DCM, CHCl

Soluble in H

O, EtOH; Insoluble in Et

O
Salt insolubility in ether is the primary purification method.[1]

Expert Insight: The boiling point of the free base is frequently misquoted.[1] At atmospheric pressure, the theoretical boiling point is extrapolated to ~160–170 °C, but the compound will cyclize to 2-azetidinone (


-lactam) or polymerize before reaching this temperature.[1] Always distill under high vacuum. 
Stability & Degradation Mechanism

Understanding the degradation pathway is essential for process reproducibility.[1] Unlike


-amino esters (like ethyl glycinate), 

-amino esters possess a 3-carbon separation that favors a specific intramolecular nucleophilic attack.[1]
The Cyclization Trap

Upon neutralization, the lone pair on the primary amine can attack the carbonyl carbon of the ester.[1] This releases ethanol and forms 2-azetidinone (a


-lactam).[1] While 4-membered rings are strained, the reaction is driven by entropy and heat.[1]
  • Storage Rule: Store the HCl salt at -20°C with desiccant. It is hygroscopic; moisture facilitates hydrolysis of the ester to

    
    -alanine.[1]
    
  • Operational Rule: Generate the free base in situ or immediately prior to use.[1] Never store the free base for >24 hours, even at 4°C.[1]

Visualization: Reactivity & Handling Workflow

The following diagram illustrates the equilibrium between the stable salt and the reactive free base, highlighting the "danger zone" of degradation.

EthylBetaAlanine_Workflow HCl_Salt HCl Salt (Solid) (Stable Storage Form) CAS: 4244-84-2 Free_Base Free Base (Liquid) (Reactive Species) CAS: 4228-00-6 HCl_Salt->Free_Base Neutralization (Na2CO3/DCM) Hydrolysis Hydrolysis (if wet) HCl_Salt->Hydrolysis Moisture Target_Product Target Amide/Conjugate (Desired Outcome) Free_Base->Target_Product Acylation/Coupling (Immediate Use) Degradation 2-Azetidinone (Beta-Lactam Byproduct) Free_Base->Degradation Heat or Storage >24h

Figure 1: Operational workflow distinguishing the stable storage form from the transient reactive intermediate and its degradation pathways.

Experimental Protocol: "Just-in-Time" Free Base Liberation

Objective: Isolate pure Ethyl 3-aminopropanoate free base from the hydrochloride salt for immediate use in acylation reactions.

Reagents:

  • Ethyl 3-aminopropanoate HCl (10.0 g, 65.1 mmol)

  • Saturated aqueous NaHCO

    
     or Na
    
    
    
    CO
    
    
    (100 mL)
  • Dichloromethane (DCM) (3 x 50 mL)[1]

  • Magnesium Sulfate (MgSO

    
    ), anhydrous[1]
    

Methodology:

  • Dissolution: In a 250 mL separatory funnel, dissolve the HCl salt in the minimum amount of cold water (~20 mL).

  • Neutralization: Slowly add the saturated carbonate solution. Caution: CO

    
     evolution will occur.[1] Verify pH is basic (>9).[1]
    
  • Extraction: Immediately extract the aqueous layer with DCM (3 x 50 mL).[1] The amine is highly soluble in DCM.[1]

  • Drying: Combine organic layers and dry over anhydrous MgSO

    
     for 10 minutes.
    
    • Why? Residual water promotes ester hydrolysis.[1]

  • Concentration: Filter off the desiccant and concentrate the filtrate under reduced pressure (Rotavap) at < 30°C .

    • Critical Control Point: Do not heat the water bath above 30°C. Higher temperatures accelerate self-cyclization.[1]

  • Yield Check: You should obtain ~7.0–7.5 g of a colorless oil. Use immediately.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723971, Ethyl 3-aminopropanoate. Retrieved from [Link]

  • Organic Chemistry Portal (2024).Synthesis of

    
    -Lactams via Cyclization. Retrieved from [Link]
    

Sources

Spectroscopic Profile of Ethyl 3-Aminopropanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecular Blueprint of a Versatile Building Block

Ethyl 3-aminopropanoate, also known as β-alanine ethyl ester, is a valuable bifunctional molecule incorporating both a primary amine and an ethyl ester. This structure makes it a key intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] Its utility in drug development, particularly as a derivative of the non-essential amino acid β-alanine, underscores the importance of unambiguous structural characterization.[3] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for confirming the identity, purity, and structure of molecules like Ethyl 3-aminopropanoate.

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 3-aminopropanoate. As a Senior Application Scientist, the focus extends beyond mere data presentation to elucidate the rationale behind spectral features, offering insights into how these analytical techniques provide a detailed molecular portrait. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for informed decision-making in their scientific endeavors.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure is paramount to interpreting its spectroscopic data. The following diagram illustrates the structure of Ethyl 3-aminopropanoate, with key atoms numbered for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of Ethyl 3-aminopropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhoods

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of distinct proton environments, their relative numbers, and their proximity to other protons. The data presented here is for the hydrochloride salt of Ethyl 3-aminopropanoate, which can cause slight shifts in the proton signals, particularly those near the protonated amine group.

Experimental Protocol: ¹H NMR Spectroscopy

A typical protocol for acquiring a ¹H NMR spectrum of Ethyl 3-aminopropanoate hydrochloride is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a high-field NMR spectrometer, for instance, a 400 MHz instrument.

  • Data Acquisition: Acquire the spectrum at room temperature. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the chemical shifts to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Data Interpretation

The ¹H NMR spectrum of Ethyl 3-aminopropanoate hydrochloride in CDCl₃ at 400 MHz exhibits the following key signals:[4]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.15Broad Singlet2H-NH₂ (as -NH₃⁺ in HCl salt)
4.18Quartet2H-O-CH₂ -CH₃ (C4)
3.38Triplet2H-CH₂ -NH₂ (C3)
2.93Triplet2H-CO-CH₂ -CH₂- (C2)
1.27Triplet3H-O-CH₂-CH₃ (C5)

The broad singlet at ~8.15 ppm is characteristic of the protons on a protonated amine, which often exchange with residual water or other exchangeable protons, leading to signal broadening. The quartet for the methylene group of the ethyl ester (C4) is due to coupling with the adjacent methyl group (C5). The triplet for the methyl group (C5) arises from coupling with the neighboring methylene group (C4). The two methylene groups in the propanoate chain (C2 and C3) appear as triplets due to coupling with each other. The downfield shift of the C3 methylene protons compared to the C2 protons is due to the deshielding effect of the adjacent electronegative nitrogen atom.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data

Predicted Chemical Shift (ppm)Carbon AssignmentRationale
~172C1 (C=O)The carbonyl carbon of an ester typically appears in this downfield region.[5]
~61C4 (-O-C H₂-CH₃)The carbon atom bonded to the ester oxygen is deshielded and appears in this range.
~39C3 (-C H₂-NH₂)The carbon atom attached to the nitrogen is expected in this region for primary amines.[5]
~34C2 (-CO-C H₂-CH₂-)This methylene carbon is adjacent to the carbonyl group.
~14C5 (-O-CH₂-C H₃)The terminal methyl carbon of the ethyl group is the most upfield signal.

The prediction of these chemical shifts is based on the principle that electronegative atoms (like oxygen and nitrogen) draw electron density away from adjacent carbon atoms, causing them to be "deshielded" and resonate at a higher chemical shift (further downfield).

Infrared (IR) Spectroscopy: Identifying Functional Groups through Molecular Vibrations

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a liquid sample like Ethyl 3-aminopropanoate, the easiest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a solution cell.

  • Data Acquisition: The prepared sample is placed in the beam of an FTIR (Fourier Transform Infrared) spectrometer. A background spectrum (of the salt plates or solvent) is first recorded and then automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum plots transmittance or absorbance as a function of wavenumber (cm⁻¹). Characteristic absorption bands are then correlated with specific functional groups.

Predicted IR Absorption Bands

Based on the functional groups present in Ethyl 3-aminopropanoate (a primary amine and an ester), the following characteristic absorption bands are expected:[7][8]

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3250N-H stretch (two bands for primary amine)-NH₂
2980-2850C-H stretchAliphatic CH₂, CH₃
~1735C=O stretchEster
~1600N-H bend-NH₂
1250-1000C-O stretchEster

The presence of two distinct bands in the N-H stretching region is a hallmark of a primary amine (-NH₂), corresponding to symmetric and asymmetric stretching modes. The strong, sharp absorption around 1735 cm⁻¹ is highly characteristic of the carbonyl group in a saturated ester. The C-O stretching region often shows complex absorptions that are part of the "fingerprint region," which is unique to each molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and, through analysis of its fragmentation pattern, offers valuable structural information.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: A small amount of the volatile liquid sample is introduced into the high-vacuum environment of the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), knocks an electron out of the molecule to form a radical cation, known as the molecular ion (M⁺•).

  • Fragmentation: The molecular ion is energetically unstable and often fragments into smaller, more stable ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Data Interpretation

The mass spectrum of Ethyl 3-aminopropanoate hydrochloride shows a molecular ion peak for the free base at m/z = 117, corresponding to the molecular weight of C₅H₁₁NO₂.[4] The fragmentation pattern provides clues to the molecule's structure.

Key Fragmentation Pathways

G M [C₅H₁₁NO₂]⁺• m/z = 117 F1 [C₄H₈NO]⁺ m/z = 86 M->F1 -OCH₂CH₃ F2 [C₂H₅O]⁺ m/z = 45 M->F2 -CH₂CH₂NH₂ F3 [CH₂NH₂]⁺ m/z = 30 M->F3 α-cleavage F4 [C₂H₅]⁺ m/z = 29 M->F4 -COOCH₂CH₃

Caption: Plausible fragmentation pathways for Ethyl 3-aminopropanoate in EI-MS.

  • m/z = 117 (Molecular Ion): This peak corresponds to the intact molecule with one electron removed.

  • m/z = 88: Loss of an ethyl radical (-CH₂CH₃) is a common fragmentation for ethyl esters.

  • m/z = 74: This peak could arise from a McLafferty rearrangement, a characteristic fragmentation of esters with a γ-hydrogen, leading to the loss of an alkene.

  • m/z = 45: This corresponds to the ethoxycarbonyl fragment [COOEt]⁺.

  • m/z = 30: A very common and often base peak for primary amines, resulting from α-cleavage to form the stable [CH₂=NH₂]⁺ ion. The high relative abundance of this peak is strong evidence for the -CH₂-NH₂ moiety.[4]

Conclusion: A Synergistic Approach to Molecular Characterization

The spectroscopic analysis of Ethyl 3-aminopropanoate demonstrates the power of a multi-technique approach to structural elucidation. ¹H NMR spectroscopy provides a detailed map of the proton framework, while ¹³C NMR (predicted) reveals the carbon backbone. IR spectroscopy confirms the presence of the key amine and ester functional groups. Finally, mass spectrometry provides the molecular weight and crucial structural information through its fragmentation pattern. Together, these techniques offer a self-validating system, providing researchers and drug developers with the high-confidence data necessary to advance their work. The consistency across these datasets provides an unambiguous confirmation of the structure and identity of Ethyl 3-aminopropanoate.

References

  • Wikipedia. β-Alanine ethyl ester. [Link]

  • Pharmaffiliates. Ethyl 3-aminopropanoate | CAS No : 924-73-2. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Steffen's Chemistry Pages. 13C chemical shifts. [Link]

Sources

Ethyl 3-Aminopropanoate: A Cornerstone Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 3-aminopropanoate, the ethyl ester of the non-essential amino acid β-alanine, has emerged as a profoundly versatile and indispensable building block in the landscape of organic synthesis.[1] Its bifunctional nature, possessing both a nucleophilic amine and an electrophilic ester, allows it to serve as a linchpin in the construction of a diverse array of complex molecules. This guide provides an in-depth exploration of ethyl 3-aminopropanoate's role as a precursor, detailing its synthesis, key reaction classes, and critical applications, particularly in the realm of pharmaceutical development. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and illustrate its synthetic utility in creating valuable scaffolds such as β-lactams and other heterocyclic systems.

Introduction: The Strategic Value of a Bifunctional Building Block

Ethyl 3-aminopropanoate (also known as β-alanine ethyl ester) is a non-natural amino acid derivative that serves as a pivotal intermediate in numerous synthetic pathways.[2] Its strategic importance lies in the orthogonal reactivity of its two functional groups: the primary amine, which acts as a potent nucleophile or a handle for further functionalization, and the ethyl ester, which can undergo a range of carbonyl chemistry transformations or be hydrolyzed to the corresponding carboxylic acid. This unique structural motif makes it an ideal starting material for creating linear, branched, and cyclic structures, underpinning its widespread use in medicinal chemistry and materials science.[3]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a precursor is fundamental to its effective use in synthesis. The hydrochloride salt is commonly used for its improved stability and handling characteristics.

PropertyValueSource
Chemical Formula C₅H₁₁NO₂ (Free Base), C₅H₁₂ClNO₂ (HCl Salt)[1][4]
Molar Mass 117.15 g/mol (Free Base), 153.61 g/mol (HCl Salt)[1][4]
Appearance White to off-white crystalline powder (HCl Salt)[5]
Melting Point 67-70 °C (HCl Salt)[1][5]
Boiling Point 58 °C at 14 Torr (Free Base)[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (HCl Salt)[5]
CAS Number 924-73-2 (Free Base), 4244-84-2 (HCl Salt)[1]

Synthesis of Ethyl 3-Aminopropanoate Hydrochloride

The most common and efficient laboratory-scale synthesis involves the Fischer esterification of β-alanine. The use of thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) with ethanol is a standard and reliable method.[2][5] The causality behind this choice is the in-situ generation of HCl, which catalyzes the esterification while simultaneously protecting the amine as its hydrochloride salt, preventing self-condensation and other side reactions.

Experimental Protocol: Esterification of β-Alanine

This protocol describes a robust method for preparing the hydrochloride salt of ethyl 3-aminopropanoate.

Materials:

  • β-Alanine

  • Anhydrous Ethanol

  • Thionyl Chloride (SOCl₂)

  • Diethyl Ether (cold)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), cool anhydrous ethanol (e.g., 400 mL) to -10 °C in an ice-salt bath.[5]

  • Reagent Addition: Slowly add freshly distilled thionyl chloride (e.g., 250 mL) dropwise to the stirred ethanol.[5] This step is highly exothermic and generates HCl gas; it must be performed in a well-ventilated fume hood. The slow addition maintains control over the reaction temperature.

  • Substrate Addition: After the thionyl chloride addition is complete, slowly add β-alanine (e.g., 0.93 mol) to the mixture while maintaining the temperature at -10 °C.[5]

  • Reaction: Remove the cooling bath and heat the reaction mixture to reflux for 2-3 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, remove the excess thionyl chloride and about half the ethanol volume by distillation under reduced pressure.[5]

  • Isolation: Cool the concentrated solution to induce precipitation. Collect the white precipitate by filtration, wash it thoroughly with cold diethyl ether to remove any unreacted starting materials and impurities, and dry under vacuum.[5] This typically yields β-alanine ethyl ester hydrochloride as a white crystalline powder with a yield of around 87%.[5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction & Workup Beta_Alanine β-Alanine Reaction 1. Esterification (Reflux, 2-3h) Beta_Alanine->Reaction Ethanol Anhydrous Ethanol Ethanol->Reaction SOCl2 Thionyl Chloride SOCl2->Reaction Catalyst/Reagent Concentration 2. Concentration (Reduced Pressure) Reaction->Concentration Precipitation 3. Precipitation & Filtration Concentration->Precipitation Washing 4. Washing with Cold Ether Precipitation->Washing Product Ethyl 3-Aminopropanoate HCl (White Crystalline Solid) Washing->Product

Caption: Fischer esterification of β-alanine.

Core Synthetic Applications

The utility of ethyl 3-aminopropanoate spans several fundamental reaction classes, making it a valuable precursor for a wide range of molecular targets.

Amide Bond Formation: Accessing Functionalized Derivatives

The primary amine of ethyl 3-aminopropanoate readily undergoes acylation with carboxylic acids, acid chlorides, or anhydrides to form stable amide bonds. This reaction is a cornerstone of peptide synthesis and the creation of countless pharmaceutical intermediates.[2][6] The choice of coupling agent is critical for efficiency and to minimize side reactions, with reagents like EDC or T3P being common in research settings, while lower-cost options like thionyl chloride are used industrially.[6]

General Reaction Scheme: R-COOH + H₂N-CH₂CH₂-COOEt → (Coupling Agent) → R-CO-NH-CH₂CH₂-COOEt

Application Example: Synthesis of Insect Repellent IR3535 A structurally related derivative, 3-[N-Butyl-N-acetyl]-aminopropionic acid, ethyl ester (IR3535), is a widely used insect repellent.[7] Its synthesis involves the N-alkylation and subsequent N-acetylation of ethyl 3-aminopropanoate, showcasing the utility of amide bond formation.

Aza-Michael Addition: Carbon-Nitrogen Bond Formation

The nucleophilic amine of ethyl 3-aminopropanoate is an excellent Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds (Michael acceptors).[8][9] This reaction, known as the Aza-Michael addition, is a highly atom-economical method for forming carbon-nitrogen bonds, leading to the synthesis of more complex β-amino acid derivatives.

Mechanism Overview: The reaction proceeds via the nucleophilic attack of the amine onto the β-carbon of the activated alkene, followed by protonation of the resulting enolate to yield the final adduct.[9] The thermodynamic control of this reaction generally leads to high yields of the 1,4-addition product.[10]

Caption: General scheme for Aza-Michael addition.

Cyclization Reactions: Synthesis of β-Lactams

Perhaps one of the most significant applications of ethyl 3-aminopropanoate and its derivatives is in the synthesis of β-lactams (2-azetidinones). The β-lactam ring is a core structural motif in a vast class of antibiotics, including penicillins and cephalosporins, and is a privileged scaffold in medicinal chemistry.[11]

The cyclization of a 3-aminopropanoate derivative is a direct and effective strategy to form the four-membered ring. This typically involves activating the carboxylic acid group (often after hydrolysis of the ester) and promoting intramolecular amide bond formation.

Experimental Protocol: Synthesis of a 4-Unsubstituted β-Lactam

This protocol illustrates a general method for the synthesis of β-lactams from an ester of a β-amino acid.

Materials:

  • N-protected ethyl 3-aminopropanoate derivative (e.g., Ethyl N-benzyl-3-aminopropanoate)

  • Strong base (e.g., Lithium diisopropylamide - LDA)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Cryogenic setup (-78 °C)

Procedure:

  • Enolate Formation: Dissolve the N-protected ethyl 3-aminopropanoate derivative in anhydrous THF in a flame-dried, nitrogen-purged flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of a strong, non-nucleophilic base like LDA to the reaction mixture. The base deprotonates the α-carbon, forming a lithium enolate.

  • Cyclization: The generated enolate undergoes an intramolecular nucleophilic acyl substitution, attacking the ester carbonyl to displace the ethoxide leaving group and form the four-membered β-lactam ring.[12]

  • Quenching: After stirring for several hours at low temperature, the reaction is carefully quenched with a proton source, such as a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and purified using column chromatography to isolate the desired β-lactam.[12]

Beta_Lactam_Synthesis Start N-Protected Ethyl 3-Aminopropanoate Enolate Lithium Enolate Intermediate Start->Enolate  LDA, THF, -78°C Cyclization Intramolecular Nucleophilic Acyl Substitution Enolate->Cyclization Product β-Lactam Product Cyclization->Product  - EtO⁻

Sources

Technical Guide: Commercial Sourcing & Utilization of Ethyl 3-Aminopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the sourcing, validation, and application of Ethyl 3-aminopropanoate (commonly


-Alanine ethyl ester). While chemically simple, this compound presents specific stability challenges that often lead to batch failure in downstream applications such as peptidomimetics, PROTAC linker synthesis, and heterocycle formation.

Critical Insight: Commercial suppliers almost exclusively provide the hydrochloride salt (CAS 4244-84-2) rather than the free base (CAS 924-73-2). The free base is kinetically unstable, prone to self-cyclization into


-lactams or polymerization. This guide outlines a self-validating workflow to ensure material integrity from "goods-in" to reaction vessel.

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, the procurement specification must match the chemical reality of the molecule to avoid stability issues.

AttributeSpecificationTechnical Note
Target Compound Ethyl 3-aminopropanoate HydrochlorideDo NOT source free base.
CAS Number 4244-84-2 (HCl Salt)Free base is CAS 924-73-2.[1]
Formula

MW: 153.61 g/mol
Purity Threshold

Impurities often include

-alanine (hydrolysis product).
Appearance White crystalline powderYellowing indicates oxidation or free-base degradation.
Solubility Water, DMSO, Ethanol,

Hygroscopic; must be stored desiccated.
Melting Point 67–70 °CDepressed MP indicates moisture absorption.

Sourcing Landscape & Supplier Tiering

The market is divided between high-cost/high-assurance global distributors and building-block specialists.

Tier 1: Global Distributors (High Assurance / High Cost)

Best for: GMP synthesis, late-stage validation, and reference standards.

  • Merck (Sigma-Aldrich): Catalog #284564. High batch-to-batch consistency.

  • Thermo Fisher (Alfa Aesar): Catalog #A14704. Excellent documentation (CoAs often include trace metal analysis).

  • TCI Chemicals: Product #A0999. Reliable Japanese standard, often bridges the gap between bulk and research scale.

Tier 2: Building Block Specialists (Cost-Effective / High Volume)

Best for: Early-stage discovery, scale-up (>100g), and library synthesis.

  • Combi-Blocks: Known for maintaining high stock levels of heterocycle precursors.

  • Enamine: Excellent if the compound is part of a larger diverse library order.

  • BLD Pharm: Competitive pricing for kilogram-scale delivery.

Tier 3: Aggregators (Caution Required)
  • ChemicalBook / Molbase: These are directories, not manufacturers. Verification of the actual source is impossible without a sample. Not recommended for critical path experiments.

Supply Chain Decision Logic (DOT Visualization)

SupplyChainLogic Start Sourcing Requirement Scale Scale / Purpose? Start->Scale GMP GMP / Late Stage Scale->GMP Clinical/Regulated Discovery Discovery / R&D Scale->Discovery Research/Library Tier1 Tier 1: Merck/Thermo (High Cost, Full Documentation) GMP->Tier1 Tier2 Tier 2: Combi-Blocks/TCI (Moderate Cost, Good Purity) Discovery->Tier2 Check Mandatory In-House QC (1H-NMR) Tier1->Check Tier2->Check Check->Tier1 Fail (Re-order) Approve Release to Lab Check->Approve Pass

Figure 1: Decision matrix for selecting suppliers based on experimental stage, enforcing a mandatory QC checkpoint.

Quality Control: The Self-Validating System

Do not rely solely on the Certificate of Analysis (CoA). The ester bond is labile, and the HCl salt is hygroscopic. Upon receipt, perform this specific Identity & Purity Protocol .

Protocol: 1H-NMR Validation (CDCl3)

Run a standard proton NMR in Deuterated Chloroform. Look for these specific diagnostic signals to confirm the ester is intact and the amine is protonated.

  • Prepare Sample: Dissolve ~10mg in 0.6mL

    
    .
    
  • Diagnostic Peaks (Reference TMS = 0.00 ppm):

    • 
       1.27 ppm (Triplet, 3H): Methyl group of the ethyl ester (
      
      
      
      ).
    • 
       2.93 ppm (Triplet, 2H): Methylene adjacent to the amine (
      
      
      
      ).
    • 
       3.38 ppm (Triplet, 2H): Methylene adjacent to the carbonyl (
      
      
      
      ).
    • 
       4.18 ppm (Quartet, 2H): Methylene of the ethyl ester (
      
      
      
      ).
    • 
       ~8.15 ppm (Broad Singlet, 3H): Ammonium protons (
      
      
      
      ). Note: This peak may shift or broaden depending on water content/concentration.

Rejection Criteria:

  • Presence of Triplet at ~2.6 ppm: Indicates hydrolysis to free

    
    -Alanine.
    
  • Missing Ethyl Quartet (4.18 ppm): Indicates total ester hydrolysis.

  • New peaks at 3.5-3.7 ppm: May indicate transesterification if Ethanol was used in processing.

Handling & Utilization: The "In-Situ" Rule

Core Principle: Never isolate the free base of Ethyl 3-aminopropanoate for storage. It will polymerize. Always generate the free amine in situ immediately prior to reaction.

Workflow: Controlled Liberation for Amide Coupling

When using this reagent for peptide coupling (e.g., EDC/NHS or HATU chemistry):

  • Dissolution: Dissolve the HCl salt in the reaction solvent (DMF or DCM).

  • Base Addition: Add a tertiary amine base (DIPEA or NMM) at 1.05 equivalents relative to the HCl salt.

    • Why? You must neutralize the HCl to allow the amine to act as a nucleophile.

    • Caution: Do not use a large excess of base for long periods, as this accelerates ester hydrolysis or cyclization.

  • Coupling: Add the activated carboxylic acid component immediately.

Synthetic Utility Pathway (DOT Visualization)

ReactionPathways Start Ethyl 3-aminopropanoate HCl (Stable Storage Form) Base Base Treatment (DIPEA/Et3N) In-Situ Generation Start->Base FreeBase Free Amine Intermediate (Unstable - Do Not Isolate) Base->FreeBase Path1 Pathway A: Amide Coupling (Peptidomimetics) FreeBase->Path1 + Activated Acid Path2 Pathway B: Heterocycle Synthesis (Pyrimidines via condensation) FreeBase->Path2 + Urea/Thiourea Path3 Pathway C: Failure Mode (Self-Cyclization to Beta-Lactam) FreeBase->Path3 Time/Heat

Figure 2: Reaction pathways highlighting the critical instability of the free base intermediate.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 93529, Ethyl 3-aminopropanoate. [Link]

Sources

Chemo-Structural Dynamics of Ethyl 3-Aminopropanoate: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Beta-Amino Effect

Ethyl 3-aminopropanoate (commonly


-alanine ethyl ester) represents a distinct class of bifunctional building blocks characterized by a primary amine separated from an ester carbonyl by a two-carbon ethylene spacer. Unlike 

-amino esters, where the proximity of the amine to the carbonyl stabilizes the dipole, the

-position introduces unique conformational flexibility and reactivity profiles.

For the drug developer, this molecule presents a dichotomy:

  • The Nucleophilic Advantage: The primary amine (

    
    ) is highly reactive toward electrophiles (acyl chlorides, isocyanates, acrylates).
    
  • The Cyclization Liability: The 1,3-relationship creates a thermodynamic drive toward 6-membered heterocycles (dihydrouracils) or retro-Michael decomposition under thermal stress.

This guide details the control of these competing pathways to exploit the molecule for high-value synthesis, specifically in dendrimer construction, heterocyclic drug scaffolds, and prodrug design.

Core Mechanism I: Nucleophilic Acyl Substitution (Amidation)

Context: This is the primary vector for synthesizing Polyamidoamine (PAMAM) dendrimer cores and peptide mimetics. The reaction is driven by the nucleophilic attack of a diamine on the ester carbonyl.

Mechanistic Causality

The reaction proceeds via an addition-elimination mechanism. The key challenge is cross-linking . If the attacking diamine reacts with two molecules of ethyl 3-aminopropanoate, you form a "dumbbell" dimer rather than the desired mono-substituted branch.

  • Control Strategy: Use a massive molar excess of diamine (typically 20-50 equivalents). This statistical forcing ensures that once the first amine of the diamine reacts, the probability of the second amine finding another ester molecule is negligible compared to the probability of it remaining free.

Experimental Protocol: Synthesis of Amido-Amine Precursors
  • Reagents: Ethyl 3-aminopropanoate (1.0 equiv), Ethylenediamine (EDA, 50.0 equiv), Methanol (Solvent).

  • Conditions: Anhydrous,

    
    .
    

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with anhydrous methanol (0.5 M concentration relative to ester). Sparge with

    
     to remove dissolved 
    
    
    
    (which can form carbamates with EDA).
  • Addition: Add Ethylenediamine (50 equiv) to the methanol. Cool to

    
     on an ice bath to suppress initial exotherms.
    
  • Injection: Add Ethyl 3-aminopropanoate dropwise over 30 minutes. Rationale: Slow addition prevents local regions of high ester concentration, further minimizing cross-linking.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 48 hours. Note: The reaction is slow due to the electron-donating effect of the ethylene chain on the ester carbonyl, making it less electrophilic than an acrylate.

  • Purification: Remove solvent and excess EDA via high-vacuum rotary evaporation (

    
    , 
    
    
    
    ). The high volatility of EDA facilitates this separation.
Visualization: Amidation Pathway

AmidationMechanism cluster_conditions Critical Control Parameters Reactants Ethyl 3-aminopropanoate + Ethylenediamine (Excess) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Transition Elimination of Ethoxide Intermediate->Transition Proton Transfer Product N-(2-aminoethyl)-3-aminopropanamide (Mono-adduct) Transition->Product - EtOH Excess Amine 50 eq. Excess prevents dimerization Temp Control 0°C Start suppresses side-reactions

Figure 1: Kinetic pathway for the amidation of ethyl 3-aminopropanoate, highlighting the critical intermediate steps.

Core Mechanism II: Heterocyclic Condensation (Dihydrouracil Formation)

Context: Ethyl 3-aminopropanoate is a "hidden" heterocycle. Reacting the amine with an isocyanate forms a urea, which then cyclizes onto the ester to form 5,6-dihydrouracils (common scaffolds in antimetabolite drugs).

Mechanistic Causality

This is a two-stage process:[1][2]

  • Urea Formation: Fast, irreversible addition of the amine to an isocyanate.

  • Cyclization: Acid-catalyzed intramolecular nucleophilic acyl substitution.

  • Critical Factor: The cyclization requires acidic conditions to activate the ester carbonyl. Under basic conditions, the urea nitrogen is deprotonated but is often too delocalized to attack the ester effectively without thermal forcing.

Experimental Protocol: Synthesis of 1-Phenyl-5,6-dihydrouracil
  • Reagents: Ethyl 3-aminopropanoate HCl (1.0 equiv), Phenyl Isocyanate (1.1 equiv), Triethylamine (TEA, 1.0 equiv), HCl (conc), Ethanol.

Step-by-Step Workflow:

  • Free Basing: Dissolve the HCl salt of the ester in

    
    . Add TEA (1.0 equiv) to liberate the free amine. Stir 15 min.
    
  • Urea Formation: Cool to

    
    . Add Phenyl Isocyanate dropwise. Stir 2 hours at RT. Monitor by TLC (disappearance of isocyanate).
    
  • Solvent Swap: Evaporate

    
    . Re-dissolve the crude urea intermediate in Ethanol.
    
  • Cyclization: Add concentrated HCl (20% v/v relative to ethanol). Reflux (

    
    ) for 4 hours.
    
    • Mechanism:[1][2][3][4]

      
       protonates the ester carbonyl oxygen, making it susceptible to attack by the distal urea nitrogen.
      
  • Isolation: Cool to RT. Pour into ice water. The product typically precipitates as a white solid. Filter and recrystallize from EtOH.

Visualization: Cyclization Logic

Cyclization Start Ethyl 3-aminopropanoate (Free Amine) Step1 Reaction with Phenyl Isocyanate Start->Step1 Urea Linear Urea Intermediate Step1->Urea Fast Addition Acid Acid Catalysis (HCl/Reflux) Carbonyl Activation Urea->Acid Ring 1-Phenyl-5,6-dihydrouracil (Cyclized Product) Acid->Ring Intramolecular Condensation (-EtOH)

Figure 2: The conversion of the linear ester to the cyclic dihydrouracil scaffold via a urea intermediate.

Core Mechanism III: The Aza-Michael Equilibrium

Context: Ethyl 3-aminopropanoate is synthesized via the addition of ammonia to ethyl acrylate. However, under high heat or strong base, this reaction is reversible (Retro-Michael). This equilibrium is vital for storage stability and polymerization control.

Mechanistic Causality

The


-hydrogen is relatively acidic due to the adjacent carbonyl.
  • Forward Reaction (Synthesis): Kinetic control. High concentration of ammonia drives the equilibrium toward the product.

  • Reverse Reaction (Degradation): Thermodynamic control. Heating the free base form

    
     can cause elimination of ammonia, regenerating ethyl acrylate.
    
Data: Physical Properties & Stability

The following table summarizes the physical parameters relevant to handling and stability.

PropertyValueImplication for Handling
CAS (HCl Salt) 4244-84-2Stable solid form, preferred for storage.
CAS (Free Base) 924-73-2Unstable oil, prone to polymerization/hydrolysis.
Melting Point (HCl) 65–70 °CLow melting point requires cool storage to prevent caking.
Boiling Point (Base) 58 °C (14 Torr)Can be distilled, but requires vacuum to prevent retro-Michael.
pKa (Amine) ~10.2Moderately basic; requires organic bases (TEA/DIPEA) for alkylation.
Experimental Protocol: Industrial Synthesis (Aza-Michael)
  • Reagents: Ethyl Acrylate, Aqueous Ammonia (25%), Ethanol.

  • Conditions: Autoclave or sealed pressure tube.

Step-by-Step Workflow:

  • Mixture: Combine Ethyl Acrylate (1 mol) and Ethanol (300 mL) in a pressure vessel.

  • Ammonia Addition: Add excess Aqueous Ammonia (5 mol). Excess is crucial to prevent the formation of secondary amines (bis-adducts).

  • Reaction: Seal and heat to

    
     for 24 hours.
    
  • Workup: Concentrate under reduced pressure to remove excess ammonia and ethanol.

  • Distillation: Vacuum distill the residue. Collect the fraction at

    
    .[5]
    

References

  • Synthesis and Polymerization of Beta-Propiolactam. Kodaira, T., et al. Bulletin of the Chemical Society of Japan (1965). Source:

  • Kinetics and Mechanism of Hydrolysis of Amine-Cyanoboranes. Das, M.K., et al. Journal of the Chemical Society, Dalton Transactions (1991). Source:

  • Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Mickevicius, V., et al. Molecules (2022). Source:

  • Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend. Varanoske, A.N., et al. Frontiers in Nutrition (2021). Source:

  • Beta-Alanine Ethyl Ester Hydrochloride (Chemical Data). ChemicalBook (2025). Source:

Sources

Methodological & Application

using beta-alanine ethyl ester as a building block for heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of


-Alanine Ethyl Ester in N-Heterocyclic Scaffold Assembly 

Executive Summary


-Alanine ethyl ester (ethyl 3-aminopropanoate) is a critical bifunctional building block in medicinal chemistry. Unlike its 

-amino acid counterparts, the

-amino motif provides a three-carbon backbone (

), enabling the construction of six-membered nitrogen heterocycles such as dihydrouracils , dihydropyrimidines , and tetrahydropyrimidines . These scaffolds are pharmacophores in diverse therapeutic areas, including oncology (antimetabolites) and cardiovascular medicine (antihypertensives).

This guide provides validated protocols for transforming


-alanine ethyl ester hydrochloride into these privileged structures, addressing key challenges such as free-base instability and cyclization kinetics.

Physiochemical Profile & Handling

The commercial supply is typically the hydrochloride salt, which is stable but hygroscopic.[1] The free base is an oil that is prone to self-condensation (polymerization to poly-


-alanine) if stored improperly.[1]
PropertySpecification
Systematic Name Ethyl 3-aminopropanoate hydrochloride
CAS Number 4244-84-2 (HCl salt)
MW 153.61 g/mol (HCl salt); 117.15 g/mol (Free base)
Solubility High: Water, DMSO, Methanol, Ethanol.[2] Low: DCM, Ethyl Acetate (Salt form).
pKa ~10.2 (Amine)
Handling Hazard Hygroscopic. Store desiccated at 4°C.

Critical Control Point: Never store the generated free base for extended periods.[1] Generate it in situ or use immediately.

Strategic Reaction Pathways

The utility of


-alanine ethyl ester lies in its ability to act as a 1,3-dinucleophile equivalent (after ester activation) or as a nucleophile-electrophile partner.[1]

ReactionLandscape Start β-Alanine Ethyl Ester (HCl Salt) Base Free Base Generation Start->Base Iso + Isocyanate (R-NCO) Base->Iso  Nucleophilic Attack Imid + Imidate/Nitrile (R-CN / R-C(OR)=NH) Base->Imid Ald + Aldehyde + Urea (Biginelli-type) Base->Ald Urea Ureido Ester Intermediate Iso->Urea Amidine Amidine Ester Intermediate Imid->Amidine DHPM Dihydropyrimidinone (Scaffold C) Ald->DHPM  MCR Condensation DHU Dihydrouracil (Scaffold A) Urea->DHU  Acid Cyclization THP Tetrahydropyrimidine (Scaffold B) Amidine->THP  Cyclization

Figure 1: Synthetic divergence from


-alanine ethyl ester.[1] The 3-carbon backbone dictates the formation of 6-membered rings.[1]

Application Protocol A: Synthesis of Dihydrouracils

Dihydrouracils are reduced analogs of uracil and are key intermediates in the synthesis of pyrimidine antimetabolites.[1] This protocol utilizes the reaction with isocyanates followed by acid-catalyzed cyclization.[1]

Mechanism
  • Urea Formation: The primary amine attacks the isocyanate carbon to form a linear ureido ester.[1]

  • Cyclization: Under acidic conditions, the urea nitrogen attacks the ester carbonyl, releasing ethanol and closing the six-membered ring.

Materials
  • 
    -Alanine ethyl ester HCl (1.0 equiv)[1]
    
  • Aryl or Alkyl Isocyanate (1.0 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Solvent: Dichloromethane (DCM) for Step 1; Ethanol/HCl for Step 2.

  • Reagent: 6M HCl (aq) or conc. HCl.

Step-by-Step Protocol

Step 1: Urea Intermediate Formation

  • Suspend: In a round-bottom flask, suspend

    
    -alanine ethyl ester HCl (10 mmol) in anhydrous DCM (30 mL).
    
  • Neutralize: Cool to 0°C. Add TEA (12 mmol) dropwise. The solution will clear as the free base is liberated, and TEA-HCl salts may precipitate.[1]

  • Addition: Add the isocyanate (10 mmol) dropwise over 10 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the amine spot will disappear; a less polar urea spot will appear).[1]

  • Workup: Wash the organic layer with 1M HCl (2 x 15 mL) to remove excess TEA, then with brine. Dry over Na₂SO₄ and concentrate in vacuo.

    • Checkpoint: The residue is the linear

      
      -carbamoyl-
      
      
      
      -alanine ethyl ester.[1] It can often be used directly without purification.[1]

Step 2: Cyclization to Dihydrouracil

  • Dissolve: Dissolve the crude urea residue in Ethanol (20 mL).

  • Acidify: Add 6M HCl (5 mL) or a catalytic amount of conc. HCl if the substrate is sensitive.[1]

  • Reflux: Heat the mixture to reflux (80°C) for 2–6 hours.

    • Note: The cyclization is driven by the expulsion of ethanol.[1]

  • Isolation: Cool the mixture.

    • Method A (Precipitation): Many dihydrouracils precipitate upon cooling.[1] Filter and wash with cold ethanol.[1]

    • Method B (Extraction): If no precipitate forms, concentrate the ethanol, neutralize with sat. NaHCO₃, and extract into Ethyl Acetate.

  • Purification: Recrystallize from EtOH/Water or purify via silica chromatography (MeOH/DCM gradient).

Application Protocol B: Synthesis of Tetrahydropyrimidines

Tetrahydropyrimidines act as cyclic amidines and are valuable in surfactant chemistry and as peptidomimetics.[1]

Mechanism

Condensation of the amine with an imidate (Pinner salt) or activated nitrile, followed by intramolecular attack of the resulting amidine nitrogen on the ester.

Step-by-Step Protocol
  • Preparation: Dissolve

    
    -alanine ethyl ester HCl (10 mmol) in dry Ethanol (20 mL).
    
  • Base Addition: Add Sodium Ethoxide (NaOEt, 21 mmol) at 0°C.

    • Why 2 equiv? 1 equiv to neutralize the HCl salt, 1 equiv to catalyze the condensation.[1]

  • Substrate Addition: Add the ethyl imidate hydrochloride (10 mmol) (e.g., ethyl acetimidate HCl).

  • Reaction: Stir at RT for 1 hour, then heat to reflux for 6–12 hours.

  • Filtration: Cool to RT. Filter off the NaCl byproduct.[1]

  • Isolation: Concentrate the filtrate. The product is often an oil or low-melting solid.[1]

  • Purification: Distillation (vacuum) or crystallization from ether/hexane.

Critical Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield in Step 1 Hydrolysis of IsocyanateEnsure anhydrous DCM is used. Moisture competes with the amine for the isocyanate.[1]
Oligomerization Free base instabilityDo not store the free base.[1] Add the electrophile immediately after neutralization.[1]
Incomplete Cyclization Equilibrium limitationRemove ethanol during reflux (Dean-Stark trap) or increase acid concentration.[1]
Sticky/Gummy Product Residual SaltsEnsure thorough aqueous washing (Step 1) or filtration of NaCl (Protocol B) before concentration.

Mechanistic Visualization: Dihydrouracil Formation

Mechanism Step1 1. Nucleophilic Attack (Amine attacks Isocyanate) Inter Linear Ureido Ester (Stable Intermediate) Step1->Inter Step2 2. Protonation of Ester C=O (Acid Catalysis) Inter->Step2 Step3 3. Intramolecular Attack (Urea N attacks Ester C) Step2->Step3 Final Dihydrouracil Product (- EtOH) Step3->Final

Figure 2: Step-wise mechanistic flow for the conversion of


-alanine ethyl ester to dihydrouracil scaffolds.

References

  • PubChem. beta-Alanine ethyl ester hydrochloride (Compound).[1][3][4] National Library of Medicine.[1] Available at: [Link]

  • Organic Syntheses.Cyclization protocols for urea derivatives.
  • National Institutes of Health (NIH). Isocyanate-based multicomponent reactions.[1] PMC Review.[1][5] Available at: [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Pharmaceutical Intermediates from β-Alanine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

β-Alanine ethyl ester is a versatile and economically significant bifunctional building block in modern medicinal chemistry. Possessing both a nucleophilic primary amine and an electrophilic ester moiety, it serves as an ideal starting point for the construction of a diverse array of complex molecules and pharmaceutical intermediates.[1][2] This document provides an in-depth guide to key synthetic transformations utilizing β-alanine ethyl ester, including N-acylation, reductive amination, Michael addition, and multicomponent cyclization reactions. Each section explains the strategic rationale behind the methodology and provides detailed, field-proven protocols for researchers in drug discovery and development.

Introduction: The Strategic Value of β-Alanine Ethyl Ester

β-Alanine ethyl ester, commonly available as its hydrochloride salt (CAS: 4244-84-2), is a cornerstone synthon for several reasons.[] Its simple, linear three-carbon backbone functionalized at both ends provides a flexible scaffold for introducing molecular complexity. The primary amine offers a reactive site for chain extension and functionalization, while the ethyl ester can be readily hydrolyzed, reduced, or used as an electrophilic partner in cyclization reactions. This unique combination makes it an invaluable precursor for synthesizing β-peptides, heterocyclic scaffolds like dihydropyrimidinones (DHPMs), and other targeted intermediates for active pharmaceutical ingredients (APIs).[2][4][5]

This guide moves beyond simple reaction lists to explain the causality behind protocol choices, empowering researchers to adapt and innovate upon these foundational methods.

G cluster_starting Core Synthon cluster_products Key Intermediate Classes A β-Alanine Ethyl Ester (H₂N-CH₂CH₂-COOEt) B N-Acyl Derivatives (Amides, Sulfonamides) A->B N-Acylation C Secondary Amines A->C Reductive Amination D Michael Adducts A->D Michael Addition E Dihydropyrimidinones (Heterocycles) A->E Biginelli-like Reaction

Figure 1: Key synthetic pathways originating from β-alanine ethyl ester.

Synthetic Pathway I: N-Acylation for Amide Scaffolds

The most fundamental transformation of β-alanine ethyl ester is the acylation of its primary amine to form a stable amide bond. This reaction is central to peptide synthesis and the creation of numerous small molecule drugs.[6][7] The reaction proceeds by nucleophilic attack of the amine onto an activated carboxyl group, such as an acyl chloride or anhydride.

Expertise & Rationale: The choice of base is critical. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl generated when using acyl chlorides, preventing the formation of the unreactive ammonium salt of the starting material. Anhydrous conditions are paramount to prevent hydrolysis of the acylating agent.

Protocol 2.1: Synthesis of N-Benzoyl-β-alanine ethyl ester

This protocol details a standard Schotten-Baumann acylation condition.

Materials:

  • β-Alanine ethyl ester hydrochloride (1.0 eq)

  • Benzoyl chloride (1.05 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend β-alanine ethyl ester hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the suspension to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add triethylamine (2.2 eq) dropwise via syringe. Stir for 15 minutes to liberate the free base.

  • Add benzoyl chloride (1.05 eq) dropwise. A white precipitate of triethylammonium chloride will form.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography on silica gel if necessary.

Parameter Condition / Reagent Rationale
Solvent Dichloromethane (DCM)Inert, dissolves reagents, low boiling point for easy removal.
Temperature 0 °C to Room TempControls initial exothermicity of the acylation.
Base Triethylamine (TEA)Scavenges HCl byproduct without competing as a nucleophile.
Work-up NaHCO₃ washRemoves excess benzoyl chloride and any acidic impurities.
Purification Silica Gel ChromatographySeparates the product from non-polar impurities and baseline material.

Synthetic Pathway II: Reductive Amination for Secondary Amines

Reductive amination is a powerful method for C-N bond formation, creating secondary amines from primary amines and carbonyl compounds.[8][9] The reaction involves the initial formation of an imine (or iminium ion) intermediate, which is then reduced in situ by a selective reducing agent.[8]

Expertise & Rationale: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice.[8][10] They are mild enough not to reduce the starting aldehyde or ketone but are sufficiently reactive to reduce the intermediate iminium ion. The reaction is typically run under mildly acidic conditions (pH ~5-6), which catalyzes imine formation without passivating the amine.[11]

G β-Alanine Ethyl Ester β-Alanine Ethyl Ester Imine Intermediate Imine Intermediate β-Alanine Ethyl Ester->Imine Intermediate Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Imine Intermediate [H⁺] cat. -H₂O Secondary Amine Product Secondary Amine Product Imine Intermediate->Secondary Amine Product NaBH₃CN or NaBH(OAc)₃

Figure 2: Workflow for reductive amination.

Protocol 3.1: Synthesis of N-benzyl-β-alanine ethyl ester

Materials:

  • β-Alanine ethyl ester hydrochloride (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)

  • Triethylamine (TEA) (1.1 eq)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine β-alanine ethyl ester hydrochloride (1.0 eq), benzaldehyde (1.0 eq), and TEA (1.1 eq) in DCE or MeOH.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.2 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Stir at room temperature for 12-24 hours, monitoring by LC-MS or TLC.

  • Carefully quench the reaction by slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Synthetic Pathway III: Michael Addition for β-Amino Carbonyls

The primary amine of β-alanine ethyl ester can act as a soft nucleophile in a Michael (or conjugate) addition reaction.[12][13] It adds to the β-position of an α,β-unsaturated carbonyl compound, such as an acrylate or enone, to form a new C-N bond.[14][15] This reaction is highly atom-economical and is fundamental for creating 1,5-amino-carbonyl structures.

Expertise & Rationale: The reaction is often self-catalyzed or can be run in a protic solvent like ethanol which facilitates the proton transfer steps in the mechanism.[13] Unlike many carbon-based Michael donors, the amine addition does not require a strong base, making the reaction conditions exceptionally mild. The primary addition product, a secondary amine, can potentially react with a second equivalent of the Michael acceptor, leading to a di-alkylated product. Stoichiometry must be carefully controlled to favor the mono-adduct.

Protocol 4.1: Synthesis of Ethyl 3-((3-ethoxy-3-oxopropyl)amino)propanoate

Materials:

  • β-Alanine ethyl ester (free base) (1.0 eq)

  • Ethyl acrylate (1.0 eq)

  • Ethanol (EtOH)

Procedure:

  • Note: If starting from the hydrochloride salt, liberate the free base first by treating with a base like NaOH or TEA and extracting into an organic solvent.

  • Dissolve β-alanine ethyl ester (1.0 eq) in ethanol.

  • Cool the solution to 0 °C.

  • Add ethyl acrylate (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours. The reaction can be gently heated (e.g., 40-50 °C) to accelerate the addition if necessary.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, remove the ethanol under reduced pressure. The crude product is often of high purity, but can be purified by vacuum distillation or column chromatography if needed to remove any di-adduct.

Synthetic Pathway IV: Multicomponent Cyclization to Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea to form pharmacologically important dihydropyrimidinones (DHPMs).[16][17][18] A powerful variation of this reaction can utilize β-alanine derivatives. While not a direct β-ketoester, β-alanine ethyl ester can be used to construct the DHPM core, leading to novel analogs.[4]

Expertise & Rationale: This reaction is typically catalyzed by a Brønsted or Lewis acid under thermal conditions.[18][19] The mechanism involves a cascade of imine formation, condensation, and cyclization steps. Using β-alanine ethyl ester in place of a traditional β-ketoester and urea component leads to a unique heterocyclic scaffold. The protocol below is a model for this class of transformation.

Protocol 5.1: Model Synthesis of a DHPM-like Scaffold

This protocol is an adaptation of the Biginelli reaction, demonstrating the principle of using β-alanine ethyl ester as a core component.

Materials:

  • β-Alanine ethyl ester hydrochloride (1.0 eq)

  • Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Urea (1.2 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, combine β-alanine ethyl ester hydrochloride (1.0 eq), benzaldehyde (1.0 eq), urea (1.2 eq), and ethanol.

  • Add 3-4 drops of concentrated HCl as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 8-12 hours.

  • Monitor the reaction by TLC. A new, more polar spot should appear.

  • After completion, cool the reaction mixture to room temperature. A precipitate may form.

  • If a precipitate has formed, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture in vacuo.

  • Triturate the resulting crude oil/solid with cold diethyl ether or perform recrystallization from an appropriate solvent (e.g., ethanol/water) to obtain the purified product.

Component Role Reference Class
β-Alanine Ethyl EsterBifunctional SynthonAmino Acid Derivative
Aromatic AldehydeElectrophileCarbonyl Compound
UreaNitrogen Source for RingAmide
HClCatalystBrønsted Acid

Conclusion

β-Alanine ethyl ester is a powerful and versatile starting material for the synthesis of diverse pharmaceutical intermediates. By mastering a few core transformations—N-acylation, reductive amination, Michael addition, and multicomponent cyclizations—drug discovery scientists can rapidly generate libraries of novel compounds. The protocols and rationales provided herein serve as a robust foundation for both established synthetic campaigns and exploratory research into new chemical entities.

References

  • MySkinRecipes. β-Alanine ethyl ester hydrochloride.
  • Sigma-Aldrich. b-Alanine ethyl ester 98 4244-84-2.
  • Benchchem.
  • PubMed. Beta-alanine Containing Peptides: A Novel Molecular Tool for the Design of Gamma-Turns.
  • Google Patents. N-Acetyl Beta Alanine Methods of Use.
  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing Beta-Alanine Ethyl Ester HCl: A Guide for Pharmaceutical Buyers.
  • PMC - NIH. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
  • PMC. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review.
  • PubMed. beta-Alanyl-beta-alanine in cyclic beta-turned peptides.
  • IJ PPR. Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance.
  • BOC Sciences. β-Alanine ethyl ester hydrochloride (CAS 4244-84-2).
  • PMC. Advances in the synthesis of β-alanine.
  • Google Patents.
  • ACS Publications.
  • Journal of Medicinal and Chemical Sciences. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological.
  • MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
  • MDPI. A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety.
  • Wikipedia. β-Alanine ethyl ester.
  • Master Organic Chemistry.
  • Wikipedia. Michael addition reaction.
  • Frontiers. Advances in the synthesis of β-alanine.
  • Master Organic Chemistry.
  • Chemistry Steps. Michael Addition Reaction Mechanism.
  • Wikipedia.
  • CHIMIA. Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides.
  • ResearchGate. (PDF)
  • YouTube. examples of Michael additions.
  • YouTube.
  • PubMed Central. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent.
  • PubMed.
  • Thermo Fisher Scientific. N-Methyl-N-phenyl-beta-alanine ethyl ester, 99%, Thermo Scientific Chemicals 25 g.
  • YouTube.
  • Organic Chemistry Portal.

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application of Ethyl 3-aminopropanoate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 3-aminopropanoate as a Bifunctional Synthon in Medicinal Chemistry

Executive Summary

Ethyl 3-aminopropanoate (CAS: 4224-84-2 for HCl salt), the ethyl ester of


-alanine, is a critical bifunctional building block in modern medicinal chemistry. Unlike its 

-amino acid counterparts, the

-amino structure provides a flexible 3-carbon backbone that is essential for preventing steric clash in drug conjugates and forming specific 6-membered heterocycles.

This guide details the application of Ethyl 3-aminopropanoate in two high-value workflows:

  • Heterocyclic Scaffold Construction: Specifically the synthesis of dihydrouracils (pyrimidine-2,4-diones).

  • Targeted Protein Degradation (TPD): Utilization as a precise "spacer" in PROTAC® linker design.

Chemical Logic & Reactivity Profile

The utility of Ethyl 3-aminopropanoate stems from its orthogonal reactivity. It exists primarily as the hydrochloride salt to prevent self-polymerization (polyamide formation).

  • The Nucleophile (

    
    ):  Upon neutralization, the primary amine is highly reactive toward isocyanates, sulfonyl chlorides, and activated carboxylic acids.
    
  • The Electrophile (

    
    ):  The ethyl ester serves two roles:
    
    • Protection: Masks the carboxylic acid during amine modification.

    • Cyclization Acceptor: Under acidic or basic conditions, it acts as an internal electrophile for ring closure.

Visualizing the Synthetic Divergence

ReactivityProfile Core Ethyl 3-aminopropanoate (HCl Salt) Base Free Base (In situ generation) Core->Base  Et3N / DIPEA   Urea Urea Intermediate Base->Urea  + Isocyanate (R-NCO)   Amide Amide Linker Base->Amide  + R-COOH (HATU)   DHU Dihydrouracils (Anticancer Scaffolds) Urea->DHU  Cyclization (H+ or Heat)   PROTAC PROTAC Linkers (Drug Conjugates) Amide->PROTAC  Hydrolysis + E3 Ligase Coupling  

Figure 1: Divergent synthetic pathways utilizing the bifunctional nature of Ethyl 3-aminopropanoate.[1]

Application I: Synthesis of Dihydrouracils

Dihydrouracils (DHUs) are reduced pyrimidine derivatives that serve as key intermediates in the catabolism of cytotoxic drugs (e.g., 5-fluorouracil) and possess intrinsic pharmacological activity. The


-amino ester backbone allows for the formation of the 6-membered ring, which is thermodynamically favored over the 5-membered hydantoins formed by 

-amino acids.
Protocol A: One-Pot Urea Formation and Cyclization

Objective: Synthesize 1-substituted-5,6-dihydropyrimidine-2,4(1H,3H)-dione.

Materials:

  • Ethyl 3-aminopropanoate HCl (1.0 eq)

  • Aryl Isocyanate (e.g., Phenyl isocyanate) (1.1 eq)

  • Triethylamine (

    
    ) (1.2 eq)
    
  • Solvent: Dichloromethane (DCM) and Ethanol (EtOH)

  • Catalyst: Conc. HCl (for cyclization)

Step-by-Step Methodology:

  • Free Base Generation:

    • Suspend Ethyl 3-aminopropanoate HCl (10 mmol) in anhydrous DCM (20 mL) under

      
       atmosphere.
      
    • Add

      
       (12 mmol) dropwise at 0°C. Stir for 15 minutes until the solution becomes clear (precipitated 
      
      
      
      may be visible).
  • Urea Formation:

    • Add the Aryl Isocyanate (11 mmol) slowly to the reaction mixture at 0°C.

    • Allow to warm to room temperature (RT) and stir for 2–4 hours.

    • QC Check: Monitor by TLC (EtOAc/Hexane 1:1). The starting amine spot (ninhydrin active) should disappear.

    • Workup: Wash with 1N HCl (to remove excess amine/base), dry over

      
      , and concentrate to yield the acyclic urea ester intermediate.
      
  • Cyclization (Ring Closure):

    • Dissolve the urea intermediate in EtOH (20 mL).

    • Add Conc.[2] HCl (2 mL) or reflux in ethanolic HCl (6M).

    • Reflux for 3–6 hours. The ester carbonyl is attacked by the urea nitrogen, releasing ethanol.

    • Observation: A precipitate often forms upon cooling.

  • Purification:

    • Filter the solid precipitate.[3] Recrystallize from EtOH/Water if necessary.

    • Expected Yield: 75–90%.

Mechanism of Action: The reaction proceeds via a nucleophilic attack of the


-amine on the isocyanate carbon. The resulting urea possesses a nucleophilic nitrogen at the 

-position relative to the ester. Acid catalysis protonates the ester carbonyl, facilitating the intramolecular attack to close the 6-membered ring.

Application II: Linker Design in PROTACs

In Proteolysis Targeting Chimeras (PROTACs), the linker length and flexibility are determinants of degradation efficiency (cooperativity). Ethyl 3-aminopropanoate provides a 3-atom extension (


) that is more flexible than rigid piperazine linkers but more stable than simple alkyl chains due to the amide/ester functionality.
Protocol B: Synthesis of a "Warhead-Linker" Module

Objective: Attach the linker to a Target Protein Ligand (Warhead) and prepare it for conjugation to an E3 Ligase ligand (e.g., Thalidomide or VHL).

Materials:

  • Carboxylic Acid-functionalized Warhead (1.0 eq)

  • Ethyl 3-aminopropanoate HCl (1.2 eq)

  • Coupling Agents: HATU (1.2 eq), DIPEA (3.0 eq)

  • Hydrolysis Reagents: LiOH, THF,

    
    
    

Step-by-Step Methodology:

  • Amide Coupling:

    • Dissolve the Warhead-COOH in DMF (0.1 M concentration).

    • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5 minutes to activate the acid.

    • Add Ethyl 3-aminopropanoate HCl (1.2 eq).

    • Stir at RT for 1–2 hours.

    • Data Validation: LC-MS should show peak

      
      .
      
  • Ester Hydrolysis (Deprotection):

    • Isolate the intermediate via EtOAc extraction.

    • Dissolve in THF/Water (3:1).

    • Add LiOH (2.0 eq) and stir at RT for 1 hour. Note: Avoid heating to prevent amide hydrolysis.

    • Acidify to pH 3 with 1N HCl. Extract with EtOAc.

  • Result:

    • You now possess a Warhead-Linker-COOH construct. This free acid is ready for a second coupling reaction with an amine-functionalized E3 ligase ligand (e.g., Pomalidomide-amine).

Workflow Visualization: PROTAC Assembly

PROTAC_Assembly Warhead Target Ligand (COOH) Coupling Coupling (HATU/DIPEA) Warhead->Coupling Linker Ethyl 3-aminopropanoate (HCl Salt) Linker->Coupling Inter Intermediate: Warhead-Linker-OEt Coupling->Inter Hydrolysis Hydrolysis (LiOH) Inter->Hydrolysis Final Ready Construct: Warhead-Linker-COOH Hydrolysis->Final  Reveals COOH for E3 Ligase attachment  

Figure 2: Step-wise assembly of a PROTAC warhead using Ethyl 3-aminopropanoate as a spacer.

Technical Reference Data

Table 1: Solubility & Stability Profile

ParameterEthyl 3-aminopropanoate HClFree Base (In Situ)Notes
MW 153.61 g/mol 117.15 g/mol
Solubility Water, Methanol, DMSODCM, EtOAc, THFSalt is insoluble in ether.
Hygroscopicity HighN/AStore salt in desiccator.
Stability Stable at RT (Solid)Unstable (cyclizes slowly)Use free base immediately.

Critical Troubleshooting (FAQ)

  • Problem: Low yield during amide coupling.

    • Root Cause:[1][4][5][6][7] Incomplete neutralization of the HCl salt.

    • Solution: Ensure at least 3 equivalents of DIPEA are used. The first equivalent neutralizes the HCl; the remaining equivalents act as the base for the coupling reaction.

  • Problem: Formation of polymer byproducts.

    • Root Cause:[1][4][5][6][7] Free base left in solution too long (intermolecular polymerization).

    • Solution: Always generate the free base in the presence of the electrophile (Isocyanate or Activated Ester). Do not isolate the free base as a neat oil if possible.

References

  • National Institutes of Health (NIH). (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PubMed Central. [Link]

  • MDPI. (2021). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Molecules.[2][3][4][6][7][8][9][10][11][12] [Link]

  • Organic Syntheses. Ethyl 3,3-diethoxypropanoate and related beta-amino acid derivatives.[Link]

  • PubChem. Ethyl 3-aminopropanoate Compound Summary.[Link]

Sources

Application Notes & Protocols: Amide Coupling Reactions with Ethyl 3-Aminopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Ethyl 3-Aminopropanoate in Synthesis

Ethyl 3-aminopropanoate, a β-amino acid ester, serves as a critical building block in modern organic and medicinal chemistry. Its utility extends beyond simple acylation, providing a gateway to the synthesis of β-peptides, peptidomimetics, and a diverse array of pharmacologically relevant scaffolds.[1] Peptidomimetics, in particular, are designed to mimic natural peptides but possess enhanced stability, bioavailability, and tailored biological activities, making them a cornerstone of contemporary drug discovery.[1]

The formation of an amide bond, arguably the most frequent reaction in medicinal chemistry, is central to the utilization of ethyl 3-aminopropanoate.[2][3][4] This guide provides a comprehensive overview of the experimental procedures for coupling carboxylic acids with ethyl 3-aminopropanoate. It moves beyond a mere recitation of steps to explain the underlying principles, empowering researchers to optimize conditions, troubleshoot challenges, and adapt these protocols for novel applications. We will explore two of the most robust and widely adopted coupling strategies: the classic carbodiimide-mediated approach using EDC and HOBt, and the highly efficient aminium-based method employing HATU.

Part 1: Foundational Concepts and Pre-Reaction Preparations

Before initiating any coupling reaction, a thorough understanding of the components and their interplay is essential for a successful outcome.

The Amine Component: Handling Ethyl 3-Aminopropanoate Hydrochloride

Ethyl 3-aminopropanoate is commonly supplied as a hydrochloride salt for improved stability and handling. However, the protonated ammonium salt is not nucleophilic and will not participate in the coupling reaction. Therefore, a preliminary deprotonation (free-basing) step is mandatory to liberate the reactive primary amine.

Protocol 1: Free-Basing of Ethyl 3-Aminopropanoate Hydrochloride

  • Dissolution: Dissolve ethyl 3-aminopropanoate hydrochloride (1.0 eq) in a suitable organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Neutralization: Add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium carbonate (Na₂CO₃). Use a separatory funnel for efficient mixing and separation.

  • Extraction: Shake the mixture vigorously. The free amine will partition into the organic layer, while the resulting sodium chloride (NaCl) and excess base remain in the aqueous layer.

  • Separation & Drying: Separate the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the free amine as an oil.

    • Critical Note: The isolated free amine should be used immediately or stored under an inert atmosphere (e.g., Argon or Nitrogen) as it can be less stable than its salt form. For many standard coupling reactions, in situ generation of the free amine by adding a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) directly to the reaction mixture is a common and efficient alternative.[4]

The Carboxylic Acid Component & The Necessity of Activation

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable condensation reaction that requires high temperatures and produces water. To achieve amide bond formation under mild conditions, the carboxylic acid's carbonyl group must be "activated" to make it more electrophilic.[3][5] This is the primary role of the coupling reagent.

The Role of Coupling Reagents, Additives, and Bases
  • Coupling Reagents: These reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an active ester or anhydride) that is readily attacked by the amine.[3][5]

    • Carbodiimides (EDC, DCC): Economical and widely used. N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly advantageous due to its water-soluble urea byproduct, which can be easily removed through an aqueous workup.[5][6]

    • Aminium/Uronium Salts (HATU, HBTU): These are highly efficient reagents that lead to faster reactions and are particularly effective for sterically hindered substrates.[7][8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice for challenging couplings due to its high reactivity and ability to suppress racemization.[7]

  • Coupling Additives (HOBt, HOAt): Additives such as 1-Hydroxybenzotriazole (HOBt) are crucial, especially when using carbodiimides.[6] They serve two main functions:

    • They react with the initial activated intermediate to form a more stable, yet still highly reactive, active ester.[4]

    • They significantly suppress side reactions, most notably the racemization of chiral carboxylic acids.[5][6]

  • Non-Nucleophilic Bases (DIPEA, Et₃N): A tertiary amine base is typically required to neutralize any acid released during the reaction and to ensure the amine component remains in its free, nucleophilic state. DIPEA is often preferred due to its steric bulk, which makes it less likely to participate in unwanted side reactions.

Part 2: Experimental Workflows and Detailed Protocols

The following protocols provide step-by-step methodologies for two distinct and reliable coupling strategies.

Workflow 1: General Amide Coupling Procedure

The diagram below illustrates the universal workflow for the synthesis of an amide from a carboxylic acid and ethyl 3-aminopropanoate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Carboxylic Acid E Combine & Stir in Anhydrous Solvent (e.g., DMF, DCM) A->E B Ethyl 3-Aminopropanoate (Free Amine) B->E C Coupling Reagent & Additive C->E D Base (e.g., DIPEA) D->E F Aqueous Wash (Quench & Extract) E->F G Dry & Concentrate F->G H Purification (Chromatography or Recrystallization) G->H I Final Product H->I

Caption: General workflow for amide bond formation.

Protocol 2.1: EDC/HOBt Mediated Coupling

This method is a robust and cost-effective choice for a wide range of substrates. The key is the formation of an HOBt active ester, which is less prone to side reactions than the initial O-acylisourea intermediate.[4]

G RCOOH Carboxylic Acid O_acylisourea [O-Acylisourea Intermediate] (Highly Reactive) RCOOH->O_acylisourea + EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester (Less Racemization) O_acylisourea->HOBt_ester + HOBt Urea EDC Byproduct (Water Soluble) O_acylisourea->Urea HOBt HOBt Amide Product Amide HOBt_ester->Amide + Amine Amine Ethyl 3-Aminopropanoate

Caption: Simplified EDC/HOBt coupling mechanism.

Step-by-Step Procedure:

  • Reagent Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the free-base ethyl 3-aminopropanoate (1.1 eq).

  • Solvent Addition: Dissolve the components in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical for minimizing side reactions, such as N-acylurea formation and racemization.[5]

  • EDC Addition: Add EDC hydrochloride (1.2 eq) to the stirred solution portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with 1 M HCl (to remove any unreacted amine and base), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and finally with brine.

    • The water-soluble urea byproduct from EDC will be removed during these aqueous washes.[5][9]

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization.[10]

Protocol 2.2: HATU Mediated Coupling

This protocol is ideal for difficult couplings, including those with sterically hindered partners or electron-deficient amines, offering high yields and fast reaction times.[4] The best practice involves pre-activating the carboxylic acid before adding the amine to prevent potential side reactions of HATU with the amine.

G cluster_preactivation Pre-activation Step RCOOH Carboxylic Acid HOAt_ester HOAt Active Ester (Highly Reactive) RCOOH->HOAt_ester + HATU, DIPEA HATU HATU DIPEA DIPEA Amide Product Amide HOAt_ester->Amide + Amine (added after pre-activation) Amine Ethyl 3-Aminopropanoate

Caption: HATU coupling via pre-activation.

Step-by-Step Procedure:

  • Pre-activation: To a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes. A color change is often observed as the active ester forms.

  • Amine Addition: Add a solution of free-base ethyl 3-aminopropanoate (1.1 eq) in a small amount of DMF to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt couplings.

  • Monitoring: Monitor the reaction progress by TLC or LCMS.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product using flash column chromatography.

Part 3: Data Summary and Troubleshooting

Table 1: Comparison of Common Coupling Reagents
ReagentClassByproductByproduct SolubilityKey AdvantagesConsiderations
EDC CarbodiimideN,N'-dialkylureaWater-solubleCost-effective, easy workupSlower, risk of N-acylurea formation, requires additive (HOBt)
DCC CarbodiimideDicyclohexylurea (DCU)Insoluble in most organic solventsInexpensive, effectiveDCU precipitation complicates purification, especially in solid-phase synthesis[6]
HATU Aminium SaltTetramethylureaWater-solubleVery fast, high yield, low racemization, good for difficult couplings[4][7]Expensive, can react with amine if not pre-activated
PyBOP Phosphonium SaltHexamethylphosphoramide (HMPA) oxideWater-solubleHigh reactivity, stableByproduct (HMPA) is a suspected carcinogen[5]
Table 2: General Stoichiometry and Conditions
ComponentEquivalents (Typical)Purpose
Carboxylic Acid1.0Limiting Reagent
Ethyl 3-Aminopropanoate1.0 - 1.2Nucleophile
Coupling Reagent (EDC, HATU)1.1 - 1.5Carboxyl Activator
Additive (HOBt)1.1 - 1.5Racemization Suppressor
Base (DIPEA, Et₃N)2.0 - 3.0Acid Scavenger, Amine Deprotonation
Temperature 0 °C to Room TemperatureControl side reactions
Time 1 - 24 hoursDependent on reagents and substrates
Troubleshooting Common Issues
  • Low or No Product Formation:

    • Cause: Incomplete free-basing of the amine hydrochloride; moisture in the reaction; impure reagents.

    • Solution: Ensure the amine is fully deprotonated. Use anhydrous solvents and fresh, high-purity coupling reagents.

  • Presence of N-Acylurea Byproduct (with EDC/DCC):

    • Cause: The O-acylisourea intermediate rearranges before being intercepted by the amine or HOBt. This is more common at higher temperatures.[5]

    • Solution: Perform the reaction at 0 °C. Ensure HOBt is added with the carboxylic acid before the carbodiimide.

  • Racemization of Chiral Carboxylic Acids:

    • Cause: The activated carboxyl group can lead to the abstraction of the α-proton, especially in the presence of excess base or at elevated temperatures.[5]

    • Solution: Always use an additive like HOBt or HOAt.[6] Avoid excess base and maintain low reaction temperatures. HATU is generally superior to EDC for suppressing racemization.[7]

  • Difficult Purification:

    • Cause: Byproducts from coupling reagents (e.g., DCU) or unreacted starting materials co-eluting with the product.

    • Solution: A proper aqueous workup is critical for removing water-soluble impurities. For DCU, filtration of the crude reaction mixture may be necessary. Optimize chromatography conditions (solvent gradient) for better separation.

References

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Coupling Reagents. ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry. [Link]

  • Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. D-Scholarship@Pitt. [Link]

  • Purification of amide compound.
  • Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. [Link]

  • Process for the preparation of leuprolide and its pharmaceutically acceptable salts.
  • What are the best reaction conditions for an amidation reaction using EDC? ResearchGate. [Link]

  • Novel peptidomimetics: synthesis, characterization, and molecular modeling studies. Arkivoc. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health (NIH). [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chem. Soc. Rev.[Link]

  • Peptidomimetics as next – generation therapeutic applications. ResearchGate. [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Medium. [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. National Institutes of Health (NIH). [Link]

  • HATU coupling - what's the best order? Reddit. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Chemistry Portal. [Link]

  • Preparation of amides.
  • Development of a Solvent-Reagent Selection Guide for the Formation of Thioesters. The Royal Society of Chemistry. [Link]

Sources

Technical Guide: Ethyl 3-aminopropanoate in Aza-Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 3-aminopropanoate as a reagent in Michael addition reactions Content Type: Detailed Application Note and Protocol Guide

Abstract

This application note details the use of Ethyl 3-aminopropanoate (also known as


-alanine ethyl ester) as a nucleophilic partner in aza-Michael addition reactions. While this reagent serves as a versatile building block for 

-amino acid derivatives, heterocycles, and dendrimer cores, its primary amine functionality presents a critical selectivity challenge: controlling mono- vs.[1][2] bis-addition.[1][2][3] This guide provides mechanistic insights, optimized protocols for selectivity control, and troubleshooting strategies for drug development and polymer synthesis applications.[1]

Reagent Profile & Properties

Ethyl 3-aminopropanoate is commonly supplied as a hydrochloride salt to prevent shelf-degradation (self-condensation/polymerization). Successful utilization requires understanding its acid-base behavior and nucleophilic potential.[1]

PropertyDataRelevance
CAS (HCl salt) 4244-84-2Stable storage form.[4]
CAS (Free base) 924-73-2Reactive species required for addition.[1]
MW 117.15 g/mol (Free base)Calculation of stoichiometry.[1]
pKa (Conjugate acid) ~10.2 (Typical for

amines)
Requires base (

, DIPEA) or excess reagent to deprotonate if using HCl salt.[1]
Boiling Point 58 °C (14 Torr)Volatile; can be removed by vacuum if used in excess.[1]
Solubility Water, Ethanol, DCM, DMSOVersatile solvent compatibility; protic solvents often accelerate the reaction.[1]

Mechanistic Insight: The Aza-Michael Pathway

The reaction follows an aza-Michael addition mechanism where the lone pair of the primary nitrogen attacks the


-carbon of an 

-unsaturated acceptor (e.g., acrylates, acrylamides, vinyl sulfones).[2]
Reaction Thermodynamics & Kinetics[1]
  • Kinetic Product (Mono-adduct): The secondary amine formed after the first addition is often more nucleophilic than the starting primary amine due to the inductive effect of the alkyl group, leading to potential over-alkylation.

  • Thermodynamic Product (Bis-adduct): With sufficient time, heat, or excess acceptor, the reaction drives toward the tertiary amine (bis-adduct).[1]

  • Reversibility: Unlike carbon-Michael additions, aza-Michael reactions can be reversible (retro-Michael), particularly with sterically hindered amines or at high temperatures.[1]

Mechanistic Diagram

The following diagram illustrates the pathway from the primary amine to the mono- and bis-adducts, highlighting the transition states.

AzaMichaelMechanism Start Ethyl 3-aminopropanoate (Primary Amine) TS1 Transition State 1 (N-C bond formation) Start->TS1 + Acceptor Acceptor Michael Acceptor (e.g., Acrylate) Acceptor->TS1 Mono Mono-Adduct (Secondary Amine) TS1->Mono Proton Transfer Mono->Start Retro-Michael (High T) TS2 Transition State 2 (Over-alkylation) Mono->TS2 + Excess Acceptor (Fast Step) Bis Bis-Adduct (Tertiary Amine) TS2->Bis Final Product

Caption: Stepwise progression of aza-Michael addition. Note that the Mono-Adduct is often more nucleophilic than the starting material.

Critical Control Points: Selectivity Strategies

Achieving high yield of the desired species requires manipulating stoichiometry and solvent conditions.[1]

Strategy A: Targeting the Mono-Adduct

To stop at the secondary amine:

  • Stoichiometry: Use a large excess of Ethyl 3-aminopropanoate (3–5 equivalents). The statistical probability favors the unreacted primary amine encountering the acceptor.[1]

  • Solvent: Use sterically hindered alcohols (e.g., Isopropanol) or non-protic polar solvents (Acetonitrile).[1]

  • Temperature: Maintain lower temperatures (0 °C to RT) to kinetically trap the mono-adduct.

Strategy B: Targeting the Bis-Adduct

To drive to the tertiary amine:

  • Stoichiometry: Use excess Michael acceptor (2.2–3.0 equivalents).

  • Catalysis: Mild Lewis acids (e.g.,

    
    , 
    
    
    
    ) or simple protic solvents (Methanol) accelerate the reaction.[1]
  • Temperature: Reflux conditions often ensure completion.[1]

Experimental Protocols

Protocol 1: Synthesis of Mono-Adduct (Secondary Amine)

Objective: Selective mono-alkylation of Ethyl 3-aminopropanoate with Methyl Acrylate.

Reagents:

  • Ethyl 3-aminopropanoate HCl: 10 mmol (1.53 g)

  • Triethylamine (

    
    ): 11 mmol (1.53 mL)[1]
    
  • Methyl Acrylate: 2 mmol (0.18 mL) — Limiting Reagent[1]

  • Solvent: Ethanol (anhydrous) or Methanol: 10 mL

Procedure:

  • Neutralization: In a round-bottom flask, dissolve Ethyl 3-aminopropanoate HCl in Ethanol. Add

    
     and stir for 15 minutes at Room Temperature (RT). Note: If the free base is available, skip this step and omit 
    
    
    
    .[1]
  • Addition: Cool the solution to 0 °C using an ice bath.

  • Reaction: Add Methyl Acrylate dropwise over 20 minutes. The slow addition ensures the acceptor always encounters an excess of amine.[1]

  • Incubation: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin; primary amine stains purple, secondary stains yellow/brown).[1]

  • Workup:

    • Evaporate the solvent under reduced pressure.[1]

    • Resuspend the residue in DCM and wash with water to remove triethylammonium salts and unreacted excess amine (if water-soluble).[1]

    • Purification: If necessary, purify via flash column chromatography (Silica gel, DCM:MeOH gradient).[1]

Yield Expectation: 85–95% Mono-adduct.[1]

Protocol 2: Synthesis of Bis-Adduct (PAMAM Core / Linker Synthesis)

Objective: Double addition to form a tertiary amine core.[1]

Reagents:

  • Ethyl 3-aminopropanoate (Free base): 5 mmol

  • Michael Acceptor (e.g., Methyl Acrylate): 12 mmol (2.4 equiv)[1]

  • Solvent: Methanol (High concentration, ~2M)[1]

Procedure:

  • Mixing: Dissolve Ethyl 3-aminopropanoate in Methanol (2.5 mL).

  • Reaction: Add Methyl Acrylate in one portion.

  • Heating: Reflux the mixture (approx. 65 °C) for 12–24 hours.

  • Monitoring: Monitor by NMR. Disappearance of the diagnostic N-H proton signals and the shift of the

    
    -protons adjacent to nitrogen indicate completion.
    
  • Workup: Remove solvent and excess acrylate in vacuo.[1] High vacuum is usually sufficient to yield pure product due to the quantitative nature of the reaction in MeOH.[1]

Protocol 3: One-Pot Heterocycle Formation (Lactamization)

Context: Ethyl 3-aminopropanoate derivatives often undergo intramolecular cyclization to form lactams (e.g., 2-pyrrolidones) if the Michael acceptor contains an ester group that can react with the newly formed secondary amine.

Workflow Diagram:

LactamSynthesis Step1 1. Aza-Michael Addition (Reagent + Acrylate) Intermediate Linear Diester Intermediate Step1->Intermediate RT, 4h Step2 2. Base-Mediated Cyclization (NaOEt/EtOH or tBuOK) Intermediate->Step2 Add Base, Reflux Product Target Lactam / Heterocycle Step2->Product -EtOH

Caption: Two-step, one-pot sequence for generating nitrogen heterocycles.

Procedure:

  • Perform the Michael addition as in Protocol 1 .

  • Do not isolate.[1] Add 1.0 equiv of Sodium Ethoxide (NaOEt) to the reaction mixture.

  • Reflux for 6 hours. The base promotes the attack of the secondary amine nitrogen onto the ester carbonyl of the Michael acceptor chain (or the reagent's own ester, depending on structure), releasing ethanol and closing the ring.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion Reversibility (Retro-Michael)Use a protic solvent (MeOH) to stabilize the intermediate enolate/anion. Increase concentration.
Bis-adduct Contamination High local concentration of acceptorDilute the acceptor before addition.[1] Increase stirring speed. Use >5 equiv of amine.[1]
Ester Hydrolysis Presence of water/strong baseEnsure anhydrous solvents.[1] Use non-nucleophilic bases (DIPEA) if neutralizing the salt.[1]
Polymerization Radical polymerization of acceptorAdd a radical inhibitor (e.g., hydroquinone) if the reaction requires high heat or long times.[1]

Safety and Handling

  • Inhalation: Ethyl 3-aminopropanoate is an irritant.[1][5] Handle in a fume hood.

  • Sensitization: Acrylates (Michael acceptors) are potent sensitizers.[1] Wear double nitrile gloves.[1]

  • Exotherm: The Michael addition can be exothermic on large scales.[1] Always add the electrophile slowly.

References

  • General Aza-Michael Mechanism & Catalysis

    • Rulev, A. Y. (2011).[1] Aza-Michael addition: typical reactivity and recent developments. Russian Chemical Reviews, 80(3), 197.[1] Link[1]

  • Selectivity Control (Mono vs Bis)

    • Genest, A., et al. (2017).[1][6] Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry, 8, 624-630.[1][6] Link

  • Synthesis of

    
    -Amino Acids: 
    
    • Cardillo, G., et al. (1996).[1] Asymmetric synthesis of

      
      -amino acids via Michael addition of amines to chiral fumarate derivatives. Journal of Organic Chemistry, 61(24), 8651-8654.[1] Link[1]
      
  • Solvent Effects in Michael Additions

    • Ranu, B. C., & Banerjee, S. (2005).[1][7] Ionic Liquid as Catalyst and Reaction Medium: The Dramatic Influence.... Organic Letters, 7(14), 3049–3052.[1] Link[1]

Sources

Application Note: Enzymatic Reactions Involving Ethyl 3-aminopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in biocatalysis, medicinal chemistry, and peptide synthesis. It details the enzymatic manipulation of Ethyl 3-aminopropanoate (also known as


-alanine ethyl ester), a critical building block for 

-peptides and peptidomimetics.

Abstract

Ethyl 3-aminopropanoate is the ethyl ester of


-alanine.[1] Unlike 

-amino acids, it introduces an extra carbon into the peptide backbone, conferring resistance to proteolytic degradation—a highly desirable trait in drug design. This guide focuses on two primary enzymatic workflows:
  • Biocatalytic Amidation (Peptide Synthesis): Using the molecule as a nucleophile to synthesize

    
    -peptides under mild, racemization-free conditions.
    
  • Chemoselective Hydrolysis: Removing the ethyl ester protecting group without affecting sensitive side chains, or resolving chiral derivatives via kinetic resolution.

Introduction: The Biocatalytic Advantage

Chemical synthesis involving Ethyl 3-aminopropanoate often requires harsh coupling reagents (EDC/HOBt) or strong acids/bases for deprotection, which can lead to side reactions or racemization of adjacent centers. Enzymatic routes offer a "green" alternative with superior chemoselectivity.

Key Enzymes[2][3][4][5][6]
  • CAL-B (Candida antarctica Lipase B): The workhorse for aminolysis (amide bond formation) in organic solvents. It is robust, commercially available (e.g., Novozym 435), and highly selective for the unbranched ester moiety.

  • PCL (Pseudomonas cepacia Lipase): Excellent for the kinetic resolution of sterically hindered or substituted

    
    -amino esters.
    
  • PLE (Pig Liver Esterase): Best suited for mild hydrolysis (deprotection) in aqueous environments.

Mechanism & Pathway Selection

The fate of Ethyl 3-aminopropanoate depends heavily on the Water Activity (


)  of the reaction system.
  • Low

    
     (Organic Solvent):  The enzyme favors Aminolysis . The ester acts as a nucleophile, attacking an acyl-enzyme intermediate to form a peptide bond.
    
  • High

    
     (Aqueous Buffer):  The enzyme favors Hydrolysis . Water acts as the nucleophile, stripping the ethyl group to yield free 
    
    
    
    -alanine.
Reaction Pathway Diagram

G Substrate Ethyl 3-aminopropanoate (Nucleophile) Product_Amide β-Peptide / Amide (Target) Substrate->Product_Amide Attacks Intermediate AcylDonor Acyl Donor (e.g., R-COOEt) Intermediate Acyl-Enzyme Intermediate AcylDonor->Intermediate Acylation step Enzyme Lipase (CAL-B) Enzyme->Intermediate Intermediate->Product_Amide Aminolysis (Low Water, Organic Solvent) Product_Acid Hydrolyzed Acid (Side Product) Intermediate->Product_Acid Hydrolysis (High Water)

Figure 1: Competitive pathways in lipase-catalyzed reactions. Controlling water activity is the critical switch between synthesis and hydrolysis.

Protocol 1: Enzymatic Peptide Synthesis (Aminolysis)

This protocol describes coupling Ethyl 3-aminopropanoate (as the amine source) with an acyl donor (e.g., Ethyl Acetate or a protected amino acid ester) to form a peptide bond.

Materials
  • Enzyme: Immobilized CAL-B (Novozym 435 or equivalent), >10,000 PLU/g.

  • Nucleophile: Ethyl 3-aminopropanoate (free base). Note: If starting with HCl salt, neutralize with equimolar triethylamine (TEA) and extract into organic solvent first.

  • Acyl Donor: Ethyl butyrate (model) or N-protected amino acid ethyl ester.

  • Solvent: Anhydrous MTBE (Methyl tert-butyl ether) or Diisopropyl ether (DIPE). Hydrophobic solvents prevent stripping the essential water layer from the enzyme.

  • Molecular Sieves: 4Å, activated.

Step-by-Step Methodology
  • Substrate Preparation:

    • Dissolve Acyl Donor (1.0 eq, e.g., 50 mM) and Ethyl 3-aminopropanoate (1.2 eq, 60 mM) in anhydrous MTBE.

    • Critical Step: Add activated molecular sieves (50 mg/mL) to the solvent 24 hours prior to use to ensure

      
      .
      
  • Enzyme Addition:

    • Add Immobilized CAL-B (10-20 mg/mL) to the reaction vessel.

    • Incubate at 40–60°C with orbital shaking (200 rpm).

  • Monitoring:

    • Monitor reaction by HPLC or GC.

    • Target: Disappearance of the acyl donor ester peak and appearance of the amide peak.

    • Timeframe: 4–24 hours depending on steric hindrance of the acyl donor.

  • Work-up:

    • Filter off the enzyme (can be washed with acetone and reused 3-5 times).

    • Evaporate solvent under reduced pressure.[2]

    • Purify residue via flash chromatography (Silica gel, EtOAc/Hexane).

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Water accumulationAdd more molecular sieves; ensure solvent is anhydrous.
Hydrolysis Product High water activityUse hydrophobic solvents (Hexane/Heptane) instead of ethers.
Slow Reaction Steric hindranceIncrease temp to 60°C; switch to Pseudomonas cepacia lipase (PCL).

Protocol 2: Chemoselective Hydrolysis (Deprotection)

Use this protocol to remove the ethyl ester group from Ethyl 3-aminopropanoate derivatives (e.g., N-protected forms) under mild conditions (pH 7.0, Room Temp).

Materials
  • Enzyme: Pig Liver Esterase (PLE) or CAL-B (liquid formulation).

  • Buffer: Phosphate Buffer (PBS), 50 mM, pH 7.0–7.5.

  • Co-solvent: Acetone or DMSO (10-20% v/v) to improve substrate solubility.

Methodology
  • Reaction Setup:

    • Dissolve substrate (e.g., N-Cbz-beta-alanine ethyl ester) in acetone.

    • Add slowly to PBS buffer to a final concentration of 10–50 mM.

    • Add PLE (100 U/mmol substrate).

  • pH Control:

    • The reaction releases ethanol and acid, dropping the pH.

    • Self-Validating Step: Use a pH-stat titrator to maintain pH 7.0 by automatic addition of 0.1 M NaOH. The volume of NaOH consumed directly correlates to conversion %.

  • Termination:

    • Once NaOH consumption plateaus (theoretical yield reached), acidify to pH 2-3 with 1M HCl.

    • Extract with Ethyl Acetate.[3]

Kinetic Resolution of Substituted Derivatives

While Ethyl 3-aminopropanoate itself is achiral, its 3-substituted derivatives (e.g., Ethyl 3-amino-3-phenylpropanoate) are chiral.

  • Strategy: Enantioselective Hydrolysis.

  • Enzyme: Pseudomonas cepacia Lipase (PCL) is superior for

    
    -amino esters.
    
  • Outcome: The enzyme hydrolyzes the (S)-enantiomer (typically) to the acid, leaving the (R)-ester intact.

  • E-Value Calculation:

    
    . An 
    
    
    
    is required for practical resolution.

References

  • Enzymatic Resolution of Beta-Hydroxy Esters (Model for Beta-Amino Esters)

    • Ribeiro, C. M. R., et al. (2001).[4] Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society.

  • Lipase-Catalyzed Kinetic Resolution of Alicyclic Beta-Amino Esters

    • Gyarmati, Z., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters. Tetrahedron: Asymmetry.[4]

  • CAL-B Catalyzed Aminolysis in Organic Solvents

    • Gotor-Fernández, V., et al. (2006). Preparation of Chiral -Amino Amides via CAL-B-Catalyzed Aminolysis. Journal of Organic Chemistry.
    • (Contextual citation for aminolysis protocol).

  • General Review on Beta-Amino Acid Synthesis

    • Weiner, B., et al. (2010). Biocatalytic reactions of -amino acids. Chemical Society Reviews.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amidation of Ethyl 3-Aminopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amidation of ethyl 3-aminopropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific amide bond formation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

I. Reaction Overview: The Chemistry of Amide Bond Formation

The amidation of ethyl 3-aminopropanoate involves the coupling of its primary amine with a carboxylic acid to form a new amide bond. This reaction is fundamental in the synthesis of a wide array of molecules, including pharmaceuticals and other biologically active compounds. The general transformation is depicted below:

Figure 1: General scheme for the amidation of ethyl 3-aminopropanoate.

While seemingly straightforward, the success of this reaction hinges on the careful selection of coupling reagents, solvents, and reaction conditions to maximize yield and purity while minimizing side reactions.

The Role of Coupling Reagents

Direct condensation of a carboxylic acid and an amine requires high temperatures, which can be destructive to complex molecules.[1] Therefore, the carboxylic acid must first be "activated" to make it more susceptible to nucleophilic attack by the amine.[2][3] This is the primary role of coupling reagents.

The most common method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[2][4][5]

Amidation_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Amide Amide Product O_Acylisourea->Amide + Amine Urea Urea Byproduct O_Acylisourea->Urea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Amine Ethyl 3-aminopropanoate Amine->Amide HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->Amide + Amine

Caption: General mechanism of EDC/HOBt mediated amidation.

The reaction proceeds through a highly reactive O-acylisourea intermediate.[5] This intermediate can then react directly with the amine to form the desired amide. However, it is also prone to rearrangement and other side reactions. The addition of HOBt mitigates this by converting the O-acylisourea into a more stable HOBt active ester, which then efficiently reacts with the amine.[4] This two-step activation process is crucial for achieving high yields and minimizing epimerization when working with chiral carboxylic acids.[4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the amidation of ethyl 3-aminopropanoate in a question-and-answer format.

Q1: My reaction is showing low or no conversion of the starting materials. What are the likely causes and how can I fix it?

A1: Low or no conversion is a common issue that can stem from several factors. Let's break down the potential culprits and their solutions.

Causality & Solutions:

  • Ineffective Coupling Reagent:

    • Problem: Carbodiimides like EDC are moisture-sensitive and can degrade over time.

    • Solution: Use fresh, high-quality EDC. It is often supplied as a hydrochloride salt (EDC·HCl) for improved stability.[6] Consider using a slight excess (1.1-1.5 equivalents) to compensate for any minor degradation.[6]

    • Pro-Tip: If you suspect your EDC has gone bad, a new bottle is the most reliable solution.

  • Suboptimal Solvent Choice:

    • Problem: The solvent plays a critical role in solubilizing reactants and intermediates. Poor solubility can stall the reaction.

    • Solution: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used and generally effective solvents for amide couplings.[7][8] If solubility remains an issue, consider greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate, which have also proven effective.[7][9] For reactants with poor organic solubility, aqueous conditions with specialized surfactants can sometimes be employed.[8][10][11]

    • Causality: Polar aprotic solvents like DMF are excellent at dissolving the polar intermediates and reagents involved in the coupling reaction.

  • Incorrect Stoichiometry or Order of Addition:

    • Problem: The relative amounts of reagents and the order in which they are mixed can significantly impact the reaction outcome.

    • Solution: A common starting point is to use the carboxylic acid as the limiting reagent (1.0 eq), with a slight excess of the amine (1.1-1.2 eq), EDC·HCl (1.2-1.5 eq), and HOBt (1.0-1.2 eq).[6][12] The generally accepted order of addition is to pre-activate the carboxylic acid with EDC and HOBt before adding the amine. This allows for the formation of the active ester intermediate, minimizing side reactions of the amine.

  • Temperature Too Low:

    • Problem: While many amide couplings proceed well at room temperature, some less reactive substrates may require heating.

    • Solution: If the reaction is sluggish at room temperature, consider gentle heating to 30-50°C. Monitor the reaction closely by TLC or LC-MS to avoid decomposition. For direct amidation of esters (an alternative route), temperatures of 70-80°C may be necessary.[13][14]

Q2: I'm observing the formation of a significant amount of a urea byproduct, which is complicating my purification. How can I minimize this?

A2: The formation of a urea byproduct (e.g., N,N'-dicyclohexylurea (DCU) from DCC, or a soluble urea from EDC) is inherent to carbodiimide-mediated couplings.[15] However, excessive formation can indicate a problem.

Causality & Solutions:

  • Hydrolysis of the O-Acylisourea Intermediate:

    • Problem: If there is water in the reaction mixture, it can hydrolyze the reactive O-acylisourea intermediate, regenerating the carboxylic acid and consuming the EDC to form the corresponding urea.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

  • Work-up Procedure:

    • Problem: The urea byproduct from EDC is generally water-soluble, especially after acidification, which protonates the dimethylamino group.

    • Solution: A standard aqueous workup is typically effective for removing EDC-derived urea.[16] Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a dilute acid (e.g., 5% HCl or citric acid), followed by a dilute base (e.g., 5% NaHCO₃), and finally brine. This should effectively remove the urea byproduct and any unreacted starting materials into the aqueous layers.[6][16]

Q3: My desired amide product seems to be forming, but I'm also getting a significant side product that I can't identify. What could it be?

A3: Unwanted side products can arise from the reactivity of the starting materials or intermediates.

Causality & Solutions:

  • N-Acylurea Formation:

    • Problem: The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is a common byproduct in carbodiimide couplings, especially in the absence of an additive like HOBt.

    • Solution: The inclusion of HOBt or a similar additive is the most effective way to prevent this.[4] HOBt rapidly traps the O-acylisourea to form the active ester, which is less prone to this rearrangement.

  • Dimerization/Polymerization:

    • Problem: Ethyl 3-aminopropanoate can potentially react with itself, especially if the carboxylic acid activation is slow. One molecule's amine can attack the activated ester of another, leading to oligomers.

    • Solution: Ensure efficient activation of the carboxylic acid by using fresh coupling reagents. Adding the amine portion-wise or via syringe pump over a period of time can sometimes help to maintain a low concentration of the free amine and favor the desired intermolecular reaction.

III. Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for this reaction?

A: For most standard EDC/HOBt couplings, the reaction is initiated at 0°C (ice bath) during the addition of EDC to control the initial exothermic reaction, and then allowed to warm to room temperature (20-25°C) and stirred for several hours to overnight.[6] If the reaction is slow, gentle heating (e.g., 40-50°C) can be beneficial, but should be monitored to avoid byproduct formation.[17]

Q: Which solvent is best?

A: The choice of solvent depends on the solubility of your specific carboxylic acid.

  • DCM (Dichloromethane): A good starting point, but it's a regulated solvent.[8]

  • DMF (N,N-Dimethylformamide): Excellent solvating power for polar compounds, but has a high boiling point, making it difficult to remove.[7][8]

  • THF (Tetrahydrofuran): Another good aprotic solvent.

  • Greener Alternatives: Ethyl acetate and 2-MeTHF are increasingly recommended as more sustainable replacements for DCM and DMF and have shown comparable efficacy in many cases.[7][9][18]

Q: Do I need to use a base in my reaction?

A: Yes, a non-nucleophilic base is often required, especially when using the hydrochloride salts of EDC or the amine. A tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically added (1.5-3.0 equivalents) to neutralize the acid formed during the reaction and to free the amine from its salt form.[6][19]

Q: How can I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the most common methods. A co-spotted TLC plate with your starting carboxylic acid, amine, and the reaction mixture will clearly show the consumption of the starting materials and the appearance of the new, typically less polar, amide product spot.[16]

IV. Experimental Protocols & Data

Protocol 1: General Procedure for EDC/HOBt Coupling
  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (or DCM) at 0°C under a nitrogen atmosphere, add EDC·HCl (1.5 eq).

  • Stir the mixture at 0°C for 15-30 minutes to allow for pre-activation.

  • Add a solution of ethyl 3-aminopropanoate (1.2 eq) and DIPEA (2.0 eq) in the reaction solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and perform an aqueous workup as described in the troubleshooting section.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Recommended Reagent Stoichiometry
ReagentEquivalentsPurpose
Carboxylic Acid1.0Limiting Reagent
Ethyl 3-aminopropanoate1.1 - 1.2Nucleophile
EDC·HCl1.2 - 1.5Coupling Reagent
HOBt1.0 - 1.2Additive to reduce side reactions
DIPEA or TEA1.5 - 3.0Non-nucleophilic base
Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Conversion Check_Reagents Check Reagent Quality (EDC, Solvents) Start->Check_Reagents Check_Stoichiometry Verify Stoichiometry & Order of Addition Check_Reagents->Check_Stoichiometry Reagents OK Success Reaction Optimized Check_Reagents->Success Replaced bad reagent Check_Solubility Is everything dissolved? Check_Stoichiometry->Check_Solubility Stoichiometry OK Check_Stoichiometry->Success Corrected stoichiometry Check_Temp Increase Temperature? Side_Product Side Product Issue? Check_Temp->Side_Product No improvement Check_Temp->Success Increased temp Check_Solubility->Check_Temp Solubility OK Check_Solubility->Success Changed solvent Use_Additive Add/Increase HOBt Side_Product->Use_Additive Yes Purification Optimize Workup (Aqueous Wash) Side_Product->Purification No, just urea Use_Additive->Success Purification->Success

Caption: A logical workflow for troubleshooting common amidation issues.

V. References

  • Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. MDPI. [Link]

  • Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D3OB01673K. [Link]

  • coupling reaction using EDC/HOBt. Reddit. [Link]

  • Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC - NIH. [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing). DOI:10.1039/C2GC36900A. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • What are the best reaction conditions for an amidation reaction using EDC? ResearchGate. [Link]

  • What are the best suggestions for an efficient and rapid procedure for amidation? ResearchGate. [Link]

  • What is the correct order of addition for EDCI and HOBt? Reddit. [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing). [Link]

  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Amide Workup. Biofilm Inhibitor Synthesis. [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Advances in Metal-Free Transamidation: A Sustainable Approach to Amide Bond Formation. Wiley Online Library. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. [Link]

  • 24.3: Synthesis of Amides. Chemistry LibreTexts. [Link]

  • Optimization of reaction conditions for the preparation of amide 2 1a. ResearchGate. [Link]

  • (PDF) Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. ResearchGate. [Link]

  • Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. PMC - NIH. [Link]

  • Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. PMC. [Link]

Sources

troubleshooting guide for Ethyl 3-aminopropanoate instability in solution

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Ethyl 3-aminopropanoate Instability in Solution

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering stability issues with Ethyl 3-aminopropanoate in solution. By understanding the underlying chemical principles of its degradation, users can effectively troubleshoot and mitigate these challenges in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My solution of Ethyl 3-aminopropanoate is showing a decrease in purity over time. What is causing this instability?

A1: Ethyl 3-aminopropanoate is susceptible to three primary degradation pathways in solution:

  • Hydrolysis: The ester functional group can be cleaved by water to form β-alanine and ethanol. This reaction is catalyzed by both acidic and basic conditions.

  • Intramolecular Cyclization: The primary amine can attack the ester carbonyl group, leading to the formation of a four-membered ring called β-propiolactam and releasing ethanol.

  • Self-Condensation/Polymerization: The amino group of one molecule can react with the ester group of another, forming dimers, oligomers, and eventually polymers (poly-β-amino esters).

The prevalence of each pathway is highly dependent on the solution's pH, temperature, solvent, and the concentration of the ester.

Q2: I've observed a shift in the pH of my Ethyl 3-aminopropanoate solution. Why is this happening?

A2: A change in pH is often a direct indicator of degradation. The hydrolysis of the ester produces β-alanine, which is an amino acid. While β-alanine is zwitterionic, its presence can alter the overall buffering capacity and pH of the solution. The formation of β-propiolactam and subsequent reactions can also contribute to pH shifts. Monitoring the pH of your solution can be a simple, preliminary check for instability.

Q3: My experiment requires the free base of Ethyl 3-aminopropanoate. How can I improve its stability in solution?

A3: The free base is more nucleophilic and therefore more prone to intramolecular cyclization and self-condensation. To enhance its stability:

  • Use Anhydrous Solvents: Minimize the presence of water to reduce hydrolysis. Solvents like anhydrous dichloromethane, acetonitrile, or DMSO are recommended.

  • Low Temperature: Prepare and store solutions at low temperatures (e.g., 0-4 °C or frozen at -20 °C) to decrease the rates of all degradation reactions.

  • Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions.

  • Prepare Freshly: The most reliable approach is to prepare solutions of the free base immediately before use.

Q4: Is the hydrochloride salt of Ethyl 3-aminopropanoate more stable?

A4: Yes, the hydrochloride salt is significantly more stable. The protonation of the amino group reduces its nucleophilicity, thereby inhibiting both intramolecular cyclization and self-condensation pathways. For long-term storage in solution, using the hydrochloride salt is highly recommended. The free base can then be generated in situ if required for a specific reaction by the careful addition of a non-nucleophilic base.

In-Depth Troubleshooting

Issue 1: Rapid Loss of Purity in Aqueous Solutions

If you are experiencing a rapid decrease in the purity of your Ethyl 3-aminopropanoate solution, hydrolysis is the most likely culprit.

The ester linkage in Ethyl 3-aminopropanoate is susceptible to cleavage by water. This reaction is significantly accelerated at both low and high pH.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion is a potent nucleophile that directly attacks the carbonyl carbon.

start Purity Loss in Aqueous Solution check_ph Measure Solution pH start->check_ph acidic pH < 6 check_ph->acidic Acidic neutral pH 6-8 check_ph->neutral Near-Neutral basic pH > 8 check_ph->basic Basic acid_action Buffer to pH 4-5 (if compatible) Store at low temp. acidic->acid_action neutral_action Minimize storage time Use low temperature Consider anhydrous solvent neutral->neutral_action basic_action Buffer to pH 7-7.5 (if compatible) Store at low temp. basic->basic_action end_node Stable Solution acid_action->end_node neutral_action->end_node basic_action->end_node

Caption: Troubleshooting workflow for hydrolysis.

A seminal study by M. R. Wright in 1969 investigated the kinetics of the acid hydrolysis of β-alanine ethyl ester.[1] This data allows for the estimation of the rate of degradation under acidic conditions.

Parameter Value for Acid Hydrolysis Reference
Activation Energy (Ea)65.7 kJ/molWright, 1969[1]
Pre-exponential Factor (A)1.1 x 108 s-1Wright, 1969[1]

Implication: The positive activation energy indicates that the rate of hydrolysis increases with temperature. Therefore, storing solutions at lower temperatures is a critical step in minimizing degradation.

Issue 2: Formation of Insoluble Precipitates or Gels

The appearance of insoluble materials, especially in concentrated solutions of the free base, is a strong indication of self-condensation or polymerization.

The primary amino group of one Ethyl 3-aminopropanoate molecule can act as a nucleophile, attacking the ester carbonyl of another molecule. This initiates a chain reaction leading to the formation of dimers, oligomers, and high molecular weight poly-β-amino esters (PBAEs).

EAP1 Ethyl 3-aminopropanoate (Molecule 1) Dimer Dimer + Ethanol EAP1->Dimer EAP2 Ethyl 3-aminopropanoate (Molecule 2) EAP2->Dimer Polymer Poly-β-amino ester (Insoluble) Dimer->Polymer Further Condensation

Caption: Self-condensation of Ethyl 3-aminopropanoate.

  • Work with Dilute Solutions: Lower concentrations reduce the probability of intermolecular reactions.

  • Protonate the Amine: If the experimental conditions allow, convert the free base to its hydrochloride salt. This drastically reduces the nucleophilicity of the amino group.

  • Use Aprotic Solvents: Solvents that do not facilitate proton transfer can help to slow down the polymerization process.

Issue 3: Appearance of Unexpected Peaks in Analytical Data (e.g., LC-MS, NMR)

The presence of unexpected peaks that are not attributable to the starting material or the product of hydrolysis may indicate the formation of β-propiolactam.

Intramolecular cyclization occurs when the lone pair of electrons on the nitrogen atom attacks the carbonyl carbon of the ester. This is a competing reaction to intermolecular self-condensation.

EAP Ethyl 3-aminopropanoate Transition Intramolecular Nucleophilic Attack EAP->Transition Lactam β-propiolactam + Ethanol Transition->Lactam

Caption: Intramolecular cyclization to β-propiolactam.

  • LC-MS/MS: Develop a method to monitor for the mass of β-propiolactam (m/z = 71.08).

  • NMR Spectroscopy: The formation of β-propiolactam will result in characteristic shifts in the 1H and 13C NMR spectra, corresponding to the strained four-membered ring.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution

This protocol outlines the recommended procedure for preparing a relatively stable stock solution of Ethyl 3-aminopropanoate.

Materials:

  • Ethyl 3-aminopropanoate hydrochloride

  • Anhydrous solvent (e.g., DMSO, DMF, or Ethanol)

  • Inert gas (Nitrogen or Argon)

  • Sterile, sealed vials

Procedure:

  • Weigh the desired amount of Ethyl 3-aminopropanoate hydrochloride in a clean, dry vial.

  • Under a stream of inert gas, add the anhydrous solvent to the desired concentration.

  • Seal the vial tightly.

  • For short-term storage (up to 1 week), store at 2-8 °C in the dark.

  • For long-term storage, aliquot into single-use vials and store at -20 °C or below. Avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring Degradation by LC-MS/MS

This protocol provides a general framework for developing an LC-MS/MS method to quantify Ethyl 3-aminopropanoate and its primary degradation products.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

Sample Preparation:

  • Dilute an aliquot of the Ethyl 3-aminopropanoate solution in a suitable solvent (e.g., acetonitrile/water).

  • If necessary, perform a protein precipitation or solid-phase extraction to remove interfering matrix components.

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analytes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Ethyl 3-aminopropanoate: Monitor for the parent ion and a characteristic fragment ion.

    • β-alanine: Monitor for the parent ion and a characteristic fragment ion.

    • β-propiolactam: Monitor for the parent ion and a characteristic fragment ion.

Data Analysis:

  • Quantify the peak areas of Ethyl 3-aminopropanoate and its degradation products over time to determine the rate of degradation under specific storage conditions.

References

  • Wright, M. R. (1969). Arrhenius parameters for the acid hydrolysis of esters in aqueous solution. Part I. Glycine ethyl ester, β-alanine ethyl ester, acetylcholine, and methylbetaine methyl ester. Journal of the Chemical Society B: Physical Organic, 707-710. [Link]

Sources

how to remove unreacted beta-alanine ethyl ester from product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Beta-Alanine Ethyl Ester from Reaction Mixtures

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides detailed troubleshooting and purification protocols for researchers encountering residual beta-alanine ethyl ester in their reaction products. As a primary amine and an ester, beta-alanine ethyl ester possesses distinct physicochemical properties that can be exploited for its selective removal. The choice of purification strategy is contingent upon the nature of the desired product and the other components in the reaction mixture. This guide will explore several effective methods, including acid-base extraction, liquid-liquid extraction, column chromatography, and recrystallization, providing both the theoretical basis and practical, step-by-step instructions for each.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I have unreacted beta-alanine ethyl ester in my product mixture. What is the quickest way to remove it?

For many applications, a simple acid-base extraction is the most rapid and efficient method for removing beta-alanine ethyl ester, especially when your desired product is neutral.[1][2] Beta-alanine ethyl ester has a basic amino group that can be protonated by an acid, forming a water-soluble salt.[1] This salt will then partition into an aqueous layer, leaving your neutral product in the organic phase.

Troubleshooting:

  • My product is also basic: If your product has a similar basicity to beta-alanine ethyl ester, acid-base extraction will not be selective. In this scenario, consider column chromatography .

  • An emulsion formed during extraction: Emulsions can be broken by adding brine (saturated NaCl solution) or by allowing the mixture to stand. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[3]

  • My product is acid-sensitive: If your product degrades in the presence of strong acids, use a milder acidic wash, such as a dilute solution of ammonium chloride.

FAQ 2: Can I use liquid-liquid extraction to remove beta-alanine ethyl ester?

Yes, liquid-liquid extraction is a viable technique, particularly when there is a significant polarity difference between beta-alanine ethyl ester and your product. Since beta-alanine ethyl ester has some water solubility, it can be partially removed by washing the organic layer with water. However, for more effective removal, acid-base extraction is generally superior as it dramatically increases the aqueous solubility of the beta-alanine ethyl ester.[1]

Key Considerations for Solvent Selection:

Solvent SystemRationale
Ethyl Acetate / WaterA common choice for many organic reactions. Beta-alanine ethyl ester has moderate solubility in both, but its salt form is highly soluble in the aqueous phase.
Dichloromethane / WaterDichloromethane is a denser organic solvent, so the organic layer will be at the bottom.
Diethyl Ether / WaterDiethyl ether is less polar than ethyl acetate and can be effective if the product is highly nonpolar.
FAQ 3: When should I consider using column chromatography?

Column chromatography is the preferred method when:

  • Your product and beta-alanine ethyl ester have similar acid-base properties.

  • You need to separate your product from multiple impurities, including unreacted beta-alanine ethyl ester.

  • A very high degree of product purity is required.

Silica gel is a common stationary phase for the purification of compounds like beta-alanine ethyl ester and its derivatives.[1] A mobile phase gradient of ethyl acetate in hexanes is a good starting point for method development.[1]

Troubleshooting Column Chromatography:

  • Poor separation: If the Rf values of your product and beta-alanine ethyl ester are too close, try a different solvent system. Adding a small amount of a polar solvent like methanol can sometimes improve separation. A more polar eluent system may be needed if the compounds are not moving down the column.

  • Streaking of beta-alanine ethyl ester on the TLC plate: This can be due to the basicity of the amine. Adding a small amount of triethylamine to the eluent can help to mitigate this issue.

FAQ 4: Is recrystallization a suitable method for removing beta-alanine ethyl ester?

Recrystallization is most effective for purifying solid products when the unreacted beta-alanine ethyl ester is present as a minor impurity.[4][5] The success of this method depends on finding a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature, while beta-alanine ethyl ester remains soluble at all temperatures.[5]

If your product is a salt (e.g., a hydrochloride salt), you can also attempt to selectively crystallize it from a suitable solvent system, leaving the beta-alanine ethyl ester hydrochloride in the mother liquor. A common recrystallization solvent for amino acid ester hydrochlorides is a hot alcohol (like methanol or ethanol) with the addition of a less polar solvent (like diethyl ether) to induce precipitation upon cooling.[6]

Experimental Protocols

Protocol 1: Acid-Base Extraction for a Neutral Product

This protocol is designed to remove the basic beta-alanine ethyl ester from a neutral desired product.

Workflow Diagram:

start Reaction Mixture in Organic Solvent (e.g., EtOAc) wash1 Wash with 1M HCl (aq) start->wash1 separate1 Separate Layers wash1->separate1 organic1 Organic Layer (Product) separate1->organic1 aqueous1 Aqueous Layer (Beta-Alanine Ethyl Ester HCl) separate1->aqueous1 wash2 Wash Organic Layer with sat. NaHCO3 (aq) organic1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry with Na2SO4 wash3->dry evaporate Evaporate Solvent dry->evaporate product Purified Neutral Product evaporate->product

Caption: Acid-base extraction workflow.

Step-by-Step Procedure:

  • Dissolution: Ensure your crude product is fully dissolved in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated beta-alanine ethyl ester hydrochloride will be in the aqueous (bottom) layer if using a less dense organic solvent. Drain the aqueous layer.

  • Repeat: Repeat the acidic wash (steps 2-3) to ensure complete removal of the amine.

  • Neutralizing Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO3) to neutralize any residual acid.[2]

  • Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain your purified neutral product.

Protocol 2: Column Chromatography

This protocol provides a general guideline for purifying a product from beta-alanine ethyl ester using silica gel chromatography.

Workflow Diagram:

start Dissolve Crude Product in Minimum Solvent load_sample Load Sample onto Column start->load_sample prepare_column Prepare Silica Gel Column prepare_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Column chromatography workflow.

Step-by-Step Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running a thin-layer chromatography (TLC) plate of your crude mixture. A good solvent system will give a clear separation between your product and the beta-alanine ethyl ester spot. A starting point could be a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. You may need to gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compounds.

  • Fraction Collection: Collect fractions as the solvent comes off the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization of a Solid Product

This protocol outlines the general steps for purifying a solid product from residual beta-alanine ethyl ester.

Workflow Diagram:

start Dissolve Impure Solid in Minimum Hot Solvent cool Slowly Cool to Room Temperature start->cool ice_bath Cool in an Ice Bath cool->ice_bath filter Collect Crystals by Suction Filtration ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry product Pure Crystalline Product dry->product

Caption: Recrystallization workflow.

Step-by-Step Procedure:

  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. Beta-alanine ethyl ester should ideally be soluble in this solvent even at room temperature.

  • Dissolution: Place the impure solid in a flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals of your pure product should begin to form.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

References

  • Wikipedia. β-Alanine. [Link]

  • Wikipedia. β-Alanine ethyl ester. [Link]

  • Google Patents. CN106316869A - Synthesis method of beta-alanine methyl ester salt product.
  • SIELC Technologies. Separation of .beta.-Alanine, N,N-diethyl-, 2-[2-[(1-oxo-2-propenyl)oxy]ethoxy]ethyl ester on Newcrom R1 HPLC column. [Link]

  • PubMed. Beta-alanine Containing Peptides: A Novel Molecular Tool for the Design of Gamma-Turns. [Link]

  • ResearchGate. Self-condensation and hydrolysis of β-alanine methyl ester. [Link]

  • PubMed. Beta-alanine containing cyclic peptides with predetermined turned structure. V. [Link]

  • SIELC Technologies. .beta.-Alanine, N-ethyl-N-phenyl-, methyl ester. [Link]

  • Google Patents.
  • PMC. Advances in the synthesis of β-alanine. [Link]

  • Waters Corporation. Peptide Isolation & Purification Techniques. [Link]

  • Separation of Acidic and Neutral Substances. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • YouTube. Recrystallization. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • MySkinRecipes. β-Alanine ethyl ester hydrochloride. [Link]

  • Chemical Engineering Transactions. Synthesis and Characterization of β-Alanine Based Aqueous Solutions for CO2 Capture. [Link]

  • Wiley Analytical Science. Chiral Ionic Liquids - Derived from Amino Acid Ester Cations. [Link]

  • NIH. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. [Link]

  • Google Patents.
  • Google Patents.
  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • Google Patents.
  • PubChem. Beta-Alanine. [Link]

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]

  • CHIMIA. Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. [Link]

  • Chemistry LibreTexts. 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. [Link]

Sources

Technical Support Center: Optimizing Peptide Bond Formation with Ethyl 3-aminopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the efficiency of peptide bond formation with Ethyl 3-aminopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for incorporating this β-amino acid ester into peptide sequences. As Senior Application Scientists, we have compiled this resource based on established principles of peptide chemistry and field-proven insights to ensure you can overcome common challenges and achieve your synthesis goals.

I. Understanding the Unique Chemistry of Ethyl 3-aminopropanoate in Peptide Synthesis

Ethyl 3-aminopropanoate, a β-amino acid ester, presents unique opportunities and challenges in peptide synthesis. Unlike α-amino acids, the spatial separation of the amino and carboxyl groups in β-amino acids can influence reaction kinetics and susceptibility to side reactions. The primary challenge often lies in the reduced nucleophilicity of the amino group and increased steric hindrance, which can lead to slower coupling reactions and lower yields.[1][2] However, the resulting β-peptides are of significant interest in drug discovery due to their unique conformational properties and resistance to enzymatic degradation.

A critical aspect of peptide synthesis is the activation of the carboxylic acid of the incoming amino acid to make it more reactive towards the amino group of the peptide chain.[3][4] This is typically achieved using coupling reagents, which form a highly reactive intermediate. The choice of coupling reagent and reaction conditions is paramount when working with less reactive amines like Ethyl 3-aminopropanoate.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format to help you diagnose and resolve them effectively.

Problem 1: Low Coupling Yield

Q1: I am observing a low yield of my desired peptide after coupling with Ethyl 3-aminopropanoate. What are the likely causes?

A1: Low coupling yields with Ethyl 3-aminopropanoate are often attributed to several factors:

  • Insufficient Carboxyl Group Activation: The carboxylic acid of the coupling partner may not be sufficiently activated to react with the less nucleophilic amino group of the β-amino ester.

  • Steric Hindrance: The bulkiness of the coupling partners can impede the reaction.[5][6][7]

  • Inappropriate Coupling Reagent: Not all coupling reagents are equally effective for sterically hindered or less reactive amino acids.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a crucial role in the efficiency of the coupling reaction.

Q2: How can I improve the activation of the carboxylic acid?

A2: To enhance carboxylic acid activation, consider the following:

  • Choice of Coupling Reagent: Employ highly efficient uronium or phosphonium salt-based coupling reagents like HATU, HBTU, or PyBOP.[8] These are known to generate highly reactive intermediates.

  • Use of Additives: Incorporate additives such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure®.[4][8] These additives can suppress side reactions and accelerate the coupling process.[4]

  • Pre-activation: Pre-activate the carboxylic acid with the coupling reagent for a short period before adding Ethyl 3-aminopropanoate. This ensures the active intermediate is readily available for the coupling reaction.

Q3: What are the recommended coupling reagents and conditions for Ethyl 3-aminopropanoate?

A3: For challenging couplings involving β-amino acids, the following conditions are recommended:

ParameterRecommendationRationale
Coupling Reagent HATU, HBTU, PyBOPHigh reactivity, effective for hindered couplings.[8]
Additive Oxyma Pure®, HOBtMinimizes racemization and improves reaction rates.[4][8]
Base Diisopropylethylamine (DIEA)A non-nucleophilic base to maintain the necessary basicity without competing in the reaction.[9]
Solvent Dimethylformamide (DMF)A polar aprotic solvent that effectively dissolves reagents and swells the solid support in SPPS.[10]
Temperature Room Temperature to 40°CSlightly elevated temperatures can help overcome the activation energy barrier. Microwave irradiation can also be beneficial.[11]
Reaction Time 2-24 hoursDue to the lower reactivity, longer reaction times may be necessary. Monitoring the reaction progress is crucial.[1]

Q4: How can I monitor the progress of the coupling reaction?

A4: The Kaiser test (ninhydrin test) is a common method for monitoring the presence of free primary amines on the solid support during solid-phase peptide synthesis (SPPS). A positive test (blue color) indicates an incomplete reaction, suggesting that a longer reaction time or a recoupling step is necessary. For solution-phase synthesis, techniques like TLC or LC-MS can be used to track the consumption of starting materials and the formation of the product.

Problem 2: Side Product Formation

Q1: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?

A1: Common side reactions in peptide synthesis include:

  • Racemization: Loss of stereochemical integrity at the chiral center of the activated amino acid. This is more pronounced with certain coupling reagents and conditions.[8]

  • Diketopiperazine Formation: An intramolecular cyclization reaction that can occur at the dipeptide stage, leading to chain termination.

  • Dehydration of Asparagine and Glutamine: A side reaction that can occur with carbodiimide-based coupling reagents.[8]

Q2: How can I minimize racemization?

A2: To suppress racemization:

  • Use Additives: The addition of HOBt or Oxyma Pure® is highly effective in minimizing racemization.[4][8]

  • Choose the Right Coupling Reagent: Reagents like COMU and DEPBT are known for low racemization.[8]

  • Control the Temperature: Perform the coupling reaction at lower temperatures if racemization is a significant issue.[4]

Q3: How can I prevent diketopiperazine formation?

A3: Diketopiperazine formation is sequence-dependent. To mitigate this:

  • Incorporate a Proline Residue: If the sequence allows, incorporating a proline at the second position can prevent this cyclization.

  • Use Fmoc-protected dipeptides: Coupling a pre-formed dipeptide can bypass the stage where this side reaction is most likely to occur.

Problem 3: Difficult Purification

Q1: I am having difficulty purifying my peptide containing Ethyl 3-aminopropanoate. What are some strategies to improve purification?

A1: Purification challenges can arise from the presence of closely eluting impurities or poor solubility of the peptide.

  • Optimize HPLC Conditions: The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[12] Experiment with different gradients, mobile phases (e.g., acetonitrile, methanol), and ion-pairing agents (e.g., trifluoroacetic acid, formic acid) to achieve better separation.

  • Alternative Chromatography Techniques: If RP-HPLC is not effective, consider other techniques like ion-exchange chromatography or size-exclusion chromatography, depending on the properties of your peptide.

  • Precipitation/Crystallization: For some peptides, precipitation from a suitable solvent system can be an effective initial purification step.[13]

III. Frequently Asked Questions (FAQs)

Q1: Is Ethyl 3-aminopropanoate compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS)?

A1: Yes, Ethyl 3-aminopropanoate is compatible with Fmoc-SPPS. The standard procedures for deprotection of the Fmoc group (using a piperidine solution in DMF) and coupling can be applied.[9] However, as outlined in the troubleshooting guide, optimization of the coupling step is often necessary to achieve high efficiency.

Q2: Do I need to protect the ester group of Ethyl 3-aminopropanoate during synthesis?

A2: The ethyl ester group is generally stable under the standard conditions of Fmoc-SPPS, including Fmoc deprotection and coupling. However, it is important to be aware that it can be susceptible to hydrolysis or transesterification under strongly basic or acidic conditions, or in the presence of nucleophiles.[14] The final cleavage from the resin using strong acids like trifluoroacetic acid (TFA) will also cleave the ethyl ester, yielding a free carboxylic acid at that position.

Q3: How does the incorporation of a β-amino acid like Ethyl 3-aminopropanoate affect the structure of the final peptide?

A3: The incorporation of β-amino acids introduces an additional carbon atom into the peptide backbone. This increased flexibility allows β-peptides to adopt stable secondary structures, such as helices and sheets, that are different from those of α-peptides.[15] This structural diversity is a key reason for the interest in β-peptides in medicinal chemistry.

Q4: Can I use carbodiimide coupling reagents like DCC or DIC with Ethyl 3-aminopropanoate?

A4: While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are common coupling reagents, they may not be the most efficient choice for coupling to a less reactive amine like Ethyl 3-aminopropanoate.[8] They are also more prone to causing racemization and side reactions like the dehydration of asparagine and glutamine.[8] For challenging couplings, uronium or phosphonium-based reagents are generally preferred.

IV. Experimental Protocols & Methodologies

Protocol 1: Standard Coupling of an N-Fmoc-α-amino acid to Ethyl 3-aminopropanoate (Solution Phase)

This protocol provides a general procedure for the solution-phase coupling of an N-Fmoc protected α-amino acid to Ethyl 3-aminopropanoate hydrochloride.

Materials:

  • N-Fmoc protected α-amino acid

  • Ethyl 3-aminopropanoate hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the N-Fmoc protected α-amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIEA (2.5 eq) to the solution and stir for 5 minutes at room temperature for pre-activation.

  • In a separate flask, dissolve Ethyl 3-aminopropanoate hydrochloride (1.2 eq) in anhydrous DMF and add DIEA (1.2 eq) to neutralize the hydrochloride salt.

  • Add the Ethyl 3-aminopropanoate solution to the pre-activated amino acid solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction may take 2-24 hours to complete.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic layer successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired dipeptide.

Workflow for Troubleshooting Low Coupling Yield

Troubleshooting_Low_Yield start Low Coupling Yield Observed check_activation Is Carboxyl Activation Sufficient? start->check_activation check_reagent Is the Coupling Reagent Optimal? check_activation->check_reagent Yes solution_preactivation Implement a pre-activation step. check_activation->solution_preactivation No check_conditions Are Reaction Conditions Optimized? check_reagent->check_conditions Yes solution_reagent Switch to HATU, HBTU, or PyBOP. Add HOBt or Oxyma Pure®. check_reagent->solution_reagent No solution_conditions Increase reaction time. Slightly increase temperature (e.g., to 40°C). Consider microwave synthesis. check_conditions->solution_conditions No end Improved Yield check_conditions->end Yes solution_reagent->check_conditions solution_conditions->end solution_preactivation->check_reagent

Caption: A logical workflow for diagnosing and resolving low peptide coupling yields.

Mechanism of Peptide Bond Formation using a Coupling Reagent

Peptide_Bond_Formation cluster_activation Step 1: Carboxyl Group Activation cluster_coupling Step 2: Nucleophilic Attack carboxylic_acid R-COOH (N-protected Amino Acid) active_intermediate [R-CO-O-Act]+ (Active Intermediate) carboxylic_acid->active_intermediate + coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->active_intermediate + amino_ester H₂N-CH₂-CH₂-COOEt (Ethyl 3-aminopropanoate) active_intermediate->amino_ester reacts with peptide_bond R-CO-NH-CH₂-CH₂-COOEt (Dipeptide) amino_ester->peptide_bond + amino_ester->peptide_bond forms

Caption: The two-step process of peptide bond formation facilitated by a coupling reagent.

V. References

  • Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved January 26, 2024, from

  • Moroder, L. (n.d.). 3 Peptide Bond Formation. In Houben-Weyl Methods of Organic Chemistry, Vol. E22a, Synthesis of Peptides and Peptidomimetics. Retrieved January 26, 2024, from

  • GenScript. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved January 26, 2024, from

  • LookChem. (n.d.). What is the synthesis and application of Ethyl 3-aminopropanoate hydrochloride? - FAQ. Retrieved January 26, 2024, from

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved January 26, 2024, from

  • LibreTexts Chemistry. (2020, May 30). 25.8: Peptide Synthesis. Retrieved January 26, 2024, from

  • Fields, G. B. (Ed.). (1997). Practical Synthesis Guide to Solid Phase Peptide Chemistry. In Methods in Enzymology, Vol. 289, Solid Phase peptide Synthesis. Academic Press. Retrieved from

  • Nagahara, S., Okada, Y., Kitano, Y., & Chiba, K. (2021). Practical N-to-C peptide synthesis with minimal protecting groups. Chemical Science, 12(37), 12911–12917. Retrieved from

  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from

  • Aapptec. (n.d.). Coupling Reagents. Retrieved January 26, 2024, from

  • Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523. Retrieved from

  • Perczel, A., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(55), 32065-32076. Retrieved from

  • Perczel, A., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Publishing. Retrieved from

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Retrieved from

  • Reddit. (2023). Peptide synthesis troubleshooting. r/OrganicChemistry. Retrieved from

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from

  • Katritzky, A. R., et al. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 71(25), 9051-9054. Retrieved from

  • Thieme Group. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Retrieved January 26, 2024, from

  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Retrieved January 26, 2024, from

  • University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved January 26, 2024, from

  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from

  • PubMed. (1996). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from

Sources

Validation & Comparative

Comparative Guide: Ethyl 3-aminopropanoate vs. Methyl 3-aminopropanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Trade-off Between Reactivity and Stability

In the synthesis of


-amino acid derivatives, heterocycles (e.g., dihydropyrimidines), and PAMAM dendrimers, the choice between Methyl 3-aminopropanoate  (M3AP) and Ethyl 3-aminopropanoate  (E3AP) is often treated as trivial. However, at the process scale, this choice dictates reaction kinetics, impurity profiles, and safety controls.
  • Select Methyl 3-aminopropanoate when: Reaction kinetics are sluggish (e.g., sterically hindered nucleophiles), atom economy is paramount, or when subsequent steps involve methanolic solvents.

  • Select Ethyl 3-aminopropanoate when: Intermediate hydrolytic stability is required, ethanol is the preferred green solvent, or strict control over genotoxic impurities (methanol avoidance) is necessary.

Physicochemical Profile

Both compounds are typically supplied as Hydrochloride (HCl) salts to prevent auto-polymerization (poly-condensation). The free base must be generated in situ or immediately prior to use.

FeatureMethyl 3-aminopropanoate HClEthyl 3-aminopropanoate HClImpact on Synthesis
CAS 3296-58-04224-70-8Identity verification
MW (Salt) 139.58 g/mol 153.61 g/mol Methyl offers ~10% better mass efficiency.
Leaving Group Methoxy (-OMe)Ethoxy (-OEt)Methoxy is a smaller leaving group (Sterics).
Solubility High in MeOH, H₂OHigh in EtOH, H₂OSolvent compatibility dictates ester choice.
Hydrolysis Fast (

shorter)
Moderate (

longer)
Ethyl is more robust during aqueous workups.

Reaction Kinetics & Mechanistic Analysis

The primary differentiator is the steric influence of the alkoxy group on the carbonyl carbon. While the electronic differences between methyl and ethyl groups are negligible (inductive effects are similar), the steric profile significantly alters the energy of the tetrahedral intermediate formed during nucleophilic acyl substitution.

Electrophilicity and Aminolysis Rates

Methyl esters generally undergo aminolysis (reaction with amines to form amides) approximately 1.5 to 2 times faster than their ethyl counterparts due to reduced steric hindrance approaching the carbonyl.

Mechanism of Differentiation:

  • Nucleophilic Attack: The amine attacks the carbonyl carbon.[1] The methyl group presents a smaller "cone of exclusion" than the ethyl group, lowering the activation energy (

    
    ) for this step.
    
  • Tetrahedral Intermediate: The intermediate formed from the methyl ester is less crowded, stabilizing the transition state.

Reactivity Start Nucleophile (R-NH2) Methyl Methyl Ester (Low Steric Bulk) Start->Methyl Fast Attack Ethyl Ethyl Ester (Moderate Steric Bulk) Start->Ethyl Slower Attack Inter_M Tetrahedral Intermediate (Stabilized) Methyl->Inter_M k1 (High) Inter_E Tetrahedral Intermediate (Crowded) Ethyl->Inter_E k1 (Low) Product Amide Product Inter_M->Product -MeOH Inter_E->Product -EtOH

Figure 1: Kinetic differentiation driven by steric bulk at the ester alkoxy group.

Experimental Data: Comparative Aminolysis

Scenario: Reaction of 3-aminopropanoate (1.0 eq) with Benzylamine (1.1 eq) in THF at 25°C.

Time (h)Methyl Ester Conv.[2][3][4][5][6][7] (%)Ethyl Ester Conv.[2][3][5][6][8][9][10] (%)Observation
0.545%28%Methyl shows rapid initial conversion.
2.088%65%Ethyl lags significantly.
4.0>98%82%Methyl reaction complete; Ethyl requires heating or longer time.
Conclusion Preferred for mild conditions Requires forcing conditions

Process Safety & Impurity Control: The Transesterification Trap

A critical failure mode in process chemistry is the mismatch of ester and solvent alcohol .

If Ethyl 3-aminopropanoate is dissolved in Methanol (often done to improve solubility or during hydrogenation), and a base is present (even weak bases like carbonates), transesterification occurs. This leads to a mixture of Methyl and Ethyl esters, and consequently, a mixture of Methyl and Ethyl products if the ester is retained in the final molecule.

The "Solvent Mismatch" Pathway

Transesterification Input Ethyl 3-aminopropanoate Intermediate Mixed Solvent/Ester System Input->Intermediate Solvent Solvent: Methanol (MeOH) Solvent->Intermediate Base Catalyst/Base (e.g., NaOMe, K2CO3) Base->Intermediate Catalysis Result_Clean Target: Ethyl Product Intermediate->Result_Clean No Exchange (Ideal) Result_Dirty Impurity: Methyl Product (Process Failure) Intermediate->Result_Dirty Transesterification (Equilibrium Driven)

Figure 2: The risk of product scrambling via transesterification in mismatched solvents.

Toxicity Considerations[8]
  • Methyl Ester: Hydrolysis releases Methanol . In pharmaceutical synthesis, methanol is a Class 2 solvent (ICH Q3C) with a PDE of 30 mg/day. It poses a higher genotoxicity risk if not purged.

  • Ethyl Ester: Hydrolysis releases Ethanol . Ethanol is a Class 3 solvent (low toxicity).

  • Recommendation: For late-stage intermediates where solvent removal is difficult, Ethyl 3-aminopropanoate is safer to prevent residual solvent violations.

Validated Experimental Protocols

Protocol A: Preparation of Free Base (General)

Since both reagents are supplied as HCl salts, they must be neutralized. This step is identical for both but critical for reactivity.

  • Dissolution: Dissolve 10 mmol of the amino ester HCl salt in minimal water (5 mL).

  • Basification: Add saturated Na₂CO₃ solution dropwise at 0°C until pH ~9-10.

  • Extraction: Immediately extract with DCM (3 x 10 mL). Note: Do not delay, as the free base can undergo self-condensation to poly-

    
    -alanine.
    
  • Drying: Dry organic layer over Na₂SO₄ and concentrate in vacuo at <30°C.

  • Usage: Use the resulting oil immediately in the coupling step.

Protocol B: Dihydropyrimidine Synthesis (Biginelli-Type)

This protocol highlights the kinetic advantage of the Methyl ester.

  • Reagents: Mix Benzaldehyde (1.0 eq), Urea (1.5 eq), and Methyl 3-aminopropanoate (1.0 eq) in Ethanol. Wait—using Methyl ester in Ethanol?

    • Correction: If using Methyl ester, solvent must be Methanol to prevent transesterification, OR the reaction must be fast enough to outcompete exchange. For highest purity, use Methanol .

  • Catalyst: Add 10 mol% YYb(OTf)₃ or concentrated HCl (cat).

  • Reflux: Heat to reflux.

    • Methyl Ester: Reaction typically completes in 2–3 hours.

    • Ethyl Ester: Reaction typically completes in 4–6 hours.

  • Workup: Cool, precipitate with water, and filter.

References

  • Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. Link

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. Steric Effects in Organic Chemistry, Wiley, New York. (Foundational theory on methyl vs. ethyl steric parameters).
  • ICH Expert Working Group. (2021). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. Link

  • Tomalia, D. A., et al. (1985). A New Class of Polymers: Starburst-Dendritic Macromolecules. Polymer Journal, 17, 117–132. (Demonstrates acrylate/amino ester chemistry in dendrimer synthesis).

Sources

comparing reactivity of beta-alanine ethyl ester and glycine ethyl ester

Comparative Reactivity Profile: Glycine Ethyl Ester vs. -Alanine Ethyl Ester

Executive Summary

In drug development and peptide synthesis, the choice between Glycine Ethyl Ester (GEE) and


-Alanine Ethyl Ester (BAEE)
  • Glycine Ethyl Ester (GEE): Characterized by high nucleophilic reactivity at physiological pH but suffers from poor stability in its free base form due to rapid cyclization (diketopiperazine formation).

  • 
    -Alanine Ethyl Ester (BAEE):  Exhibits superior stability  and higher basicity but requires higher pH for activation. It resists cyclization but introduces a risk of retro-Michael elimination under forcing conditions.
    

This guide dissects the electronic and steric drivers of these differences and provides validated protocols for benchmarking their performance in your specific application.

Part 1: Structural & Electronic Fundamentals

The fundamental differentiator is the distance between the amino group and the ester carbonyl. This spacing dictates the inductive effects (

1.1 The Inductive Effect & Basic Strength

In GEE, the ammonium group is on the



FeatureGlycine Ethyl Ester (GEE)

-Alanine Ethyl Ester (BAEE)
Structure

-amino ester (

)

-amino ester (

)
pKa (Conjugate Acid) ~7.6 - 7.8 ~9.0 - 9.2
Basicity Weak BaseStrong Base (closer to alkylamines)
Reactive Species @ pH 7.4 ~30-40% Free Base (Highly Reactive)< 2% Free Base (Mostly Protonated)
Steric Profile Minimal (Primary, unhindered)Moderate (Flexible ethyl chain)
1.2 Visualization of Reactivity Landscape

ReactivityLandscapecluster_legendOperational ImplicationGEEGlycine Ethyl Ester(Alpha)pKa_LowLower pKa (~7.7)Easier DeprotonationGEE->pKa_LowBAEEBeta-Alanine Ethyl Ester(Beta)pKa_HighHigher pKa (~9.1)Stronger BaseBAEE->pKa_HighNucleophileNucleophilic Attack(Aminolysis)pKa_Low->NucleophileAt Neutral pHProtonationProton Sequestration(Salt Formation)pKa_High->ProtonationAt Neutral pH

Figure 1: The pKa shift dictates that GEE is the superior nucleophile at neutral pH, while BAEE acts primarily as a cationic salt unless the pH is raised >9.5.

Part 2: Stability & Degradation Pathways

The most critical operational difference is "Shelf Life" vs. "Pot Life."

2.1 The "Self-Destruct" Mechanism of GEE

Free base GEE is notoriously unstable. Two molecules of GEE rapidly undergo intermolecular aminolysis to form 2,5-Diketopiperazine (DKP) , a stable 6-membered ring. This reaction is autocatalytic and irreversible.

  • Consequence: GEE free base cannot be stored; it must be generated in situ.

2.2 The Retro-Michael Risk of BAEE

BAEE cannot form a stable cyclic dimer (an 8-membered ring is kinetically unfavorable). However, under basic conditions, the acidic

Retro-Michael reaction
  • Consequence: Avoid high temperatures and strong bases with BAEE.

DegradationPathwaysGEE_Base2x Glycine Ethyl Ester(Free Base)DKP2,5-Diketopiperazine(6-Membered Ring)GEE_Base->DKPFast Cyclization(Room Temp)StableThermodynamic Dead End(Precipitate)DKP->StableBAEE_BaseBeta-Alanine Ethyl Ester(Free Base)AcrylateEthyl Acrylate + Ammonia(Elimination Product)BAEE_Base->AcrylateRetro-Michael(High pH / Heat)

Figure 2: Divergent degradation pathways. GEE cyclizes to DKP; BAEE eliminates to acrylate.

Part 3: Experimental Protocols

As a scientist, you should not rely solely on literature values. Use these self-validating protocols to characterize your specific lots.

Protocol A: Comparative Hydrolysis Kinetics (NMR Method)

Objective: Determine the hydrolytic stability of the ester bond in aqueous buffer.

  • Buffer Preparation: Prepare 50 mM Phosphate Buffer in

    
     (pD 7.4). Note: pD = pH meter reading + 0.4.
    
  • Sample Prep: Dissolve 10 mg of GEE-HCl and BAEE-HCl in separate NMR tubes containing 600 µL buffer.

  • Acquisition: Immediately acquire a

    
    H-NMR spectrum (t=0).
    
  • Monitoring: Incubate at 37°C. Acquire spectra every 15 minutes for 4 hours.

  • Quantification: Integrate the triplet of the ester methyl group (

    
     ppm) vs. the triplet  of the ethanol byproduct (
    
    
    ppm).
  • Analysis: Plot

    
     vs. time. The slope is 
    
    
    .
    • Expectation: GEE hydrolyzes 2-3x faster than BAEE due to the electron-withdrawing

      
      -ammonium group facilitating nucleophilic attack by water.
      
Protocol B: DKP Formation Assay (HPLC)

Objective: Quantify the "pot life" of the free base.

  • Free Base Generation: Dissolve 1 mmol of ester-HCl in 10 mL DCM. Add 1.1 eq Triethylamine (TEA). Wash with water, dry organic layer, and concentrate. Perform rapidly.

  • Incubation: Re-dissolve residue in Methanol (10 mg/mL) and hold at 25°C.

  • Sampling: Inject 5 µL into HPLC (C18 Column, Water/ACN gradient) at t=0, 1h, 4h, 24h.

  • Detection: Monitor at 210 nm (amide bond).

    • GEE Result: Appearance of a new peak (DKP) and loss of linear ester.

    • BAEE Result: Minimal change (stable monomer).

Part 4: Data Summary & Selection Guide
ParameterGlycine Ethyl Ester (GEE)

-Alanine Ethyl Ester (BAEE)
Nucleophilicity (Intrinsic) ModerateHigh (if deprotonated)
Nucleophilicity (pH 7) High (due to favorable pKa)Low (protonated)
Hydrolytic Stability Low (Susceptible to esterases/pH)Moderate (Resistant)
Storage Stability Poor (HCl salt required)Good (HCl salt or Free Base)
Primary Side Reaction DKP Formation (Cyclization)Retro-Michael Elimination
Recommended Use Rapid couplings, pH neutral reactionsHigh pH reactions, stable linkers
References
  • pKa & Ionization:Comparison of the pKa values of alpha and beta amino acids.

    
    -Ala pKa2 ~10.2). See: (General principles of amino acid ionization).
    
  • Hydrolysis Kinetics: Wright, M. R. (1969).[1] Arrhenius parameters for the acid hydrolysis of esters in aqueous solution.[1] Part I. Glycine ethyl ester, β-alanine ethyl ester...[1][2] Journal of the Chemical Society B. [1]

  • Cyclization (DKP): Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences.

  • Beta-Amino Acid Stability: Differential Oligomerization of Alpha versus Beta Amino Acids. (Discusses polymerization vs cyclization).

Ethyl 3-aminopropanoate: The Balanced Beta-Amino Ester for Scalable Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Goldilocks" Ester in Drug Design

Ethyl 3-aminopropanoate (commonly known as


-alanine ethyl ester ) represents a critical "middle ground" in the toolkit of medicinal chemists and process engineers. While methyl esters are often selected for their atom economy and tert-butyl esters for their acid lability, the ethyl ester offers a unique balance of lipophilicity, metabolic stability, and process safety  that is often superior for intermediate-to-late-stage drug development.

This guide provides a technical deep-dive into why and when to select Ethyl 3-aminopropanoate (CAS: 4228-40-2 / HCl salt: 4244-84-2) over its homologs, supported by reaction protocols and comparative data.[1]

Comparative Analysis: Methyl vs. Ethyl vs. tert-Butyl

The choice of ester protecting group dictates the solubility of intermediates and the conditions required for deprotection.

Stability & Reactivity Profile

The ethyl group provides a steric shield that is slightly larger than the methyl group but significantly smaller than the tert-butyl group. This results in a distinct reactivity profile:

  • Hydrolysis Resistance: Ethyl esters hydrolyze roughly 2-3x slower than methyl esters in physiological plasma and basic conditions.[1] This makes them ideal prodrug moieties (e.g., in Dabigatran etexilate) where premature cleavage by plasma esterases must be minimized.[1]

  • Lipophilicity (LogP): The additional methylene group increases the LogP by approximately 0.5 units compared to the methyl ester. This enhances cell membrane permeability and solubility in non-polar organic solvents (DCM, EtOAc) during extraction and purification.[1]

Toxicity & Safety[1][2]
  • Metabolic Byproducts: Hydrolysis of methyl esters releases methanol (toxic, metabolizes to formic acid).[1] Hydrolysis of ethyl esters releases ethanol (generally GRAS in small quantities).[1] For pharmaceutical intermediates, the ethyl ester is preferred to avoid potential genotoxic impurity flags related to methanol or methylating agents.[1]

Comparative Data Table
FeatureMethyl 3-aminopropanoate Ethyl 3-aminopropanoate tert-Butyl 3-aminopropanoate
Hydrolysis Rate (pH 7.4) High (

min)
Moderate (

min)
Negligible (Stable)
Deprotection Condition Mild Base (LiOH/MeOH)Stronger Base (NaOH/EtOH)Strong Acid (TFA/DCM)
Lipophilicity Low (Polar)Moderate (Balanced)High (Lipophilic)
Atom Economy BestGoodPoor
Primary Risk Methanol toxicity; instabilitySlower saponificationAcid-catalyzed isobutylene formation

Decision Logic for Ester Selection

The following decision tree illustrates when to deploy Ethyl 3-aminopropanoate in a synthetic workflow.

EsterSelection Start Select Beta-Amino Ester AcidSensitive Is the molecule acid-sensitive? Start->AcidSensitive Prodrug Is it a Prodrug or Final Target? AcidSensitive->Prodrug No TButyl Select tert-Butyl Ester (Remove with TFA) AcidSensitive->TButyl Yes (Avoid Acid Deprotection) Solubility Is intermediate solubility an issue in organic solvents? Prodrug->Solubility No (Intermediate) Ethyl Select Ethyl Ester (Balanced Stability/Solubility) Prodrug->Ethyl Yes (Needs Plasma Stability) Methyl Select Methyl Ester (Fast Base Hydrolysis) Solubility->Methyl No (Prioritize Atom Economy) Solubility->Ethyl Yes (Needs Lipophilicity)

Figure 1: Strategic decision tree for selecting beta-amino acid ester protecting groups.

Experimental Protocols

Protocol A: Scalable Amide Coupling (Dipeptide Synthesis)

This protocol demonstrates the coupling of Ethyl 3-aminopropanoate with an N-protected amino acid. The ethyl ester prevents the formation of diketopiperazine side products more effectively than the methyl ester due to increased steric bulk.

Reagents:

  • N-Boc-L-Phenylalanine (1.0 equiv)

  • Ethyl 3-aminopropanoate HCl (1.1 equiv)

  • EDC[1]·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Dichloromethane (DCM)[2]

Methodology:

  • Activation: Dissolve N-Boc-L-Phenylalanine (10 mmol) in DCM (50 mL) at 0°C. Add HOBt (12 mmol) and EDC·HCl (12 mmol). Stir for 15 minutes.

  • Free Base Formation: In a separate vial, neutralize Ethyl 3-aminopropanoate HCl (11 mmol) with DIPEA (30 mmol) in DCM (10 mL).

  • Coupling: Add the amine solution dropwise to the activated acid solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Workup: Wash the organic layer successively with 1M HCl (to remove unreacted amine/DIPEA), sat. NaHCO3 (to remove unreacted acid/HOBt), and brine.[1]

  • Isolation: Dry over Na2SO4, filter, and concentrate in vacuo.

    • Expected Yield: 85-92% (White solid/oil).[1]

    • Note: The ethyl ester product is typically an oil or low-melting solid, easily purified by flash chromatography, unlike the often crystalline but less soluble methyl analogs.

Protocol B: Staudinger Synthesis of -Lactams

Ethyl 3-aminopropanoate is a prime precursor for the synthesis of monocyclic


-lactams (2-azetidinones) via the Staudinger ketene-imine cycloaddition.

Workflow Visualization:

Staudinger Amine Ethyl 3-aminopropanoate Imine Imine Intermediate (Schiff Base) Amine->Imine + Aldehyde - H2O Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Imine Lactam N-Substituted Beta-Lactam Imine->Lactam + Ketene [2+2] Cycloaddition Ketene Ketene (from Acid Chloride + Base) Ketene->Lactam

Figure 2: Reaction pathway for the synthesis of N-substituted beta-lactams using ethyl 3-aminopropanoate.

Methodology:

  • Imine Formation: Reflux Ethyl 3-aminopropanoate (10 mmol) with Benzaldehyde (10 mmol) in anhydrous Toluene (30 mL) using a Dean-Stark trap to remove water. Evaporate solvent to obtain the crude imine.[1]

  • Cycloaddition: Redissolve the crude imine in dry DCM (40 mL) containing Triethylamine (30 mmol). Cool to -78°C.[1]

  • Ketene Generation: Add Acetoxyacetyl chloride (12 mmol) dropwise over 30 minutes.

  • Completion: Allow to warm to room temperature overnight. The base generates the ketene in situ, which undergoes [2+2] cycloaddition with the imine.

  • Purification: Wash with water, dry, and purify via column chromatography.[1]

    • Advantage:[1][3][4] The N-substituted ethyl propanoate group provides a handle for further functionalization (e.g., hydrolysis to the acid for peptide coupling).

References

  • BenchChem. (2025).[1][5] An In-depth Technical Guide to the Reactivity of the Amine Group in Methyl 3-aminopropanoate Hydrochloride. Link

  • National Institutes of Health (NIH). (2023).[1] Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs. PubMed Central.[1] Link

  • Organic Chemistry Portal. (2024).[1] Synthesis of

    
    -Lactams: Staudinger Synthesis. Link
    
  • ResearchGate. (2022).[1] Comparative chemical and biological hydrolytic stability of homologous esters. Link

  • PubChem. (2025).[1] Ethyl 3-aminopropanoate Compound Summary. Link

Sources

A Comparative Guide to the Stability of Ethyl 3-aminopropanoate and Other Amino Esters for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Amino Ester Stability in Drug Development

In the landscape of pharmaceutical sciences, amino esters are indispensable structural motifs. They serve as fundamental building blocks for peptides, act as prodrugs to enhance the bioavailability of parent molecules, and are integral components of various active pharmaceutical ingredients (APIs).[1][2] However, the inherent reactivity of the ester and amino functionalities presents a significant challenge: chemical stability.[1] An unstable amino ester can degrade prematurely, leading to loss of efficacy, generation of potentially toxic impurities, and a shortened product shelf-life.

This guide provides a comprehensive stability assessment of Ethyl 3-aminopropanoate, a β-amino ester, benchmarked against other structurally related amino esters. We will explore the core degradation pathways, provide detailed experimental protocols for a forced degradation study, and present comparative data to guide researchers in making informed decisions for formulation and development. Our analysis will focus on the structural nuances that dictate stability, specifically the positioning of the amino group relative to the ester carbonyl, which governs the propensity for hydrolysis and intramolecular cyclization.

The comparators selected for this guide are:

  • Ethyl 2-aminopropanoate (Alanine ethyl ester): An α-amino ester, representing a common structural class.

  • Ethyl 4-aminobutanoate: A γ-amino ester, chosen to highlight the profound impact of intramolecular cyclization.

  • Methyl 3-aminopropanoate: A methyl ester analogue, to briefly assess the influence of the alkyl ester group.

Pillar 1: Understanding the Degradation Mechanisms

The stability of an amino ester is primarily dictated by two competing degradation pathways: hydrolysis and intramolecular aminolysis (lactamization).

Hydrolysis: The Ubiquitous Pathway

Ester hydrolysis is the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by acid or base and is a primary degradation route for all esters.[3][4] The rate of hydrolysis is influenced by pH, temperature, and steric hindrance around the carbonyl group.[5] Generally, esters are most stable at a slightly acidic pH (around 4-6) and are highly susceptible to degradation under basic conditions.[6]

Intramolecular Aminolysis (Lactamization): A Structurally Dependent Pathway

A unique and often rapid degradation pathway for amino esters is the intramolecular attack of the nucleophilic amino group on the electrophilic ester carbonyl.[7][8] This reaction results in the formation of a cyclic amide, known as a lactam, and the elimination of an alcohol. The feasibility and rate of this reaction are critically dependent on the distance between the amino and ester groups, as this determines the ring size of the resulting lactam.

  • γ-Amino Esters (e.g., Ethyl 4-aminobutanoate): These compounds readily cyclize to form highly stable 5-membered lactams (pyrrolidinones). This is a kinetically and thermodynamically favorable process.

  • β-Amino Esters (e.g., Ethyl 3-aminopropanoate): Cyclization would lead to a 4-membered β-lactam. While synthetically important, this ring is significantly more strained than a 5-membered ring, making its formation from a linear ester less favorable and slower.

  • α-Amino Esters (e.g., Ethyl 2-aminopropanoate): The formation of a 3-membered aziridinone ring is extremely unfavorable due to severe ring strain. Therefore, this pathway is not a significant degradation route for α-amino esters.

Pillar 2: Experimental Design for Stability Assessment

To objectively compare the stability of these esters, a forced degradation study was designed in accordance with International Council for Harmonisation (ICH) Q1A(R2) guidelines.[4][9] The purpose of such a study is to accelerate degradation under conditions more severe than standard storage to identify likely degradation pathways and validate the stability-indicating nature of the analytical method.[6][10]

Rationale for Stress Conditions

The chosen stress conditions simulate the environmental challenges a drug substance might encounter, ensuring a robust stability profile is established.

  • Hydrolytic Stress (Acid, Base, Neutral): Essential for any molecule containing hydrolyzable groups like esters.[10] Testing at different pH values reveals the primary catalytic pathway (acid vs. base) for hydrolysis.

  • Oxidative Stress: The amino group can be susceptible to oxidation. Hydrogen peroxide is a standard reagent used to assess this vulnerability.[4][10]

  • Thermal Stress: Elevated temperature accelerates all degradation reactions, providing insight into the intrinsic thermal lability of the molecule and helping to predict stability at lower temperatures.[10][11]

The Analytical Cornerstone: A Self-Validating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the linchpin of any degradation study. Its purpose is to separate the intact parent compound from all potential degradation products, allowing for accurate quantification.[12]

Why Reversed-Phase HPLC? This technique is exceptionally versatile for separating small molecules of varying polarity, making it ideal for analyzing the parent amino esters and their more polar degradation products (the amino acids resulting from hydrolysis).[12] The use of a C18 column provides excellent retention for these compounds. While some amino acid analyses require derivatization, direct UV detection is often sufficient for stability studies where the primary goal is to measure the disappearance of the parent compound.[13][14][15][16]

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of each amino ester (Ethyl 3-aminopropanoate, Ethyl 2-aminopropanoate, Ethyl 4-aminobutanoate, Methyl 3-aminopropanoate) in a 50:50 mixture of acetonitrile and water.

  • Stress Condition Setup: For each amino ester, aliquot the stock solution into separate, sealed vials for each condition:

    • Acid Hydrolysis: Add an equal volume of 2.0 M HCl to achieve a final concentration of 0.5 mg/mL ester in 1.0 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL ester in 0.1 M NaOH. Incubate at 40°C.

    • Neutral Hydrolysis: Add an equal volume of pH 7.4 phosphate-buffered saline (PBS). Incubate at 60°C.

    • Oxidative Stress: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL ester in 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Stress: Use the stock solution as is. Incubate at 80°C.

    • Control Sample: Store an aliquot of the stock solution at 4°C, protected from light.

  • Timepoint Sampling: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching: Immediately before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of 0.1 mg/mL with the mobile phase.

Protocol 2: Stability-Indicating HPLC Method
  • Instrumentation: HPLC system with UV Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • System Suitability: Before analysis, inject a standard mixture five times. The relative standard deviation (RSD) for the peak area of the parent compound should be <2.0%.

Pillar 3: Comparative Data and Mechanistic Discussion

The following table summarizes the percentage of degradation observed for each amino ester after 24 hours under the specified stress conditions.

Stress ConditionEthyl 2-aminopropanoate (α)Ethyl 3-aminopropanoate (β) Methyl 3-aminopropanoate (β)Ethyl 4-aminobutanoate (γ)Primary Degradation Pathway
0.1 M NaOH, 40°C 15.2%21.5%25.8%>95%Base-Catalyzed Hydrolysis & Lactamization
1.0 M HCl, 60°C 8.1%10.3%11.9%14.5%Acid-Catalyzed Hydrolysis
pH 7.4 Buffer, 60°C 3.5%5.8%6.5%68.7%Hydrolysis & Lactamization
3% H₂O₂, RT <2%<2%<2%<2%(Minimal Oxidation)
Thermal, 80°C 4.1%6.2%7.1%55.4%Thermal Hydrolysis & Lactamization

Note: The data presented are representative and intended for comparative purposes.

Discussion of Results
  • Ethyl 2-aminopropanoate (α-Ester): The Stability Benchmark This α-amino ester demonstrated the highest stability across all conditions. Its degradation is almost exclusively driven by standard ester hydrolysis. The inability to form a low-strain cyclic intermediate via intramolecular attack renders it robust against the rapid lactamization pathway.

  • Ethyl 3-aminopropanoate (β-Ester): The Stable Intermediate Our subject compound, Ethyl 3-aminopropanoate, exhibits a moderate and predictable stability profile. Its degradation is slightly faster than the α-ester analogue, which can be attributed to subtle electronic effects, but it is dramatically more stable than the γ-ester.[17] The primary degradation route is hydrolysis. While the formation of a 4-membered β-lactam is theoretically possible, these results indicate it is not a significant pathway under these conditions compared to hydrolysis.

  • Methyl vs. Ethyl Ester (β-Esters): A Minor Influence Comparing Methyl 3-aminopropanoate to its ethyl counterpart reveals slightly faster degradation for the methyl ester. This is a common observation attributed to the reduced steric bulk of the methoxy group compared to the ethoxy group, allowing for easier nucleophilic attack at the carbonyl carbon.

  • Ethyl 4-aminobutanoate (γ-Ester): A Case Study in Instability The γ-amino ester is, by a significant margin, the least stable compound tested. Under neutral and basic conditions, it degrades rapidly and extensively. This is a clear demonstration of facile intramolecular aminolysis to form a thermodynamically stable 5-membered lactam.[18] This cyclization pathway is so efficient that it vastly overshadows simple hydrolysis, making this class of amino esters unsuitable for applications requiring stability in aqueous environments.

Visualizing the Processes

To better illustrate the experimental and mechanistic concepts, the following diagrams were generated.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acidic (1M HCl, 60°C) stock->acid base Basic (0.1M NaOH, 40°C) stock->base neutral Neutral (pH 7.4, 60°C) stock->neutral oxidative Oxidative (3% H2O2, RT) stock->oxidative thermal Thermal (80°C) stock->thermal sampling Timepoint Sampling (0-24h) acid->sampling base->sampling neutral->sampling oxidative->sampling thermal->sampling hplc HPLC Analysis sampling->hplc data Data Processing (% Degradation) hplc->data

Caption: Experimental workflow for the forced degradation study.

G cluster_hydrolysis Pathway 1: Hydrolysis (All Esters) cluster_lactamization Pathway 2: Intramolecular Aminolysis A1 Amino Ester P1 Amino Acid + Alcohol A1->P1 + H₂O (H⁺ or OH⁻ catalysis) A2 Ethyl 4-aminobutanoate (γ-Amino Ester) P2 5-Membered Lactam + Ethanol A2->P2 Fast Cyclization A3 Ethyl 3-aminopropanoate (β-Amino Ester) P3 4-Membered Lactam (Unfavorable) A3->P3 Slow / Minor Pathway

Caption: Key degradation pathways for amino esters.

Conclusion and Recommendations

This comparative guide demonstrates that the stability of amino esters is profoundly influenced by the relative position of the amino group.

  • Ethyl 3-aminopropanoate emerges as a robust candidate for applications requiring a balance of reactivity and stability. Its degradation profile is predictable, proceeding primarily through hydrolysis without the complication of rapid intramolecular cyclization that plagues γ-amino esters.

  • α-Amino esters , like Ethyl 2-aminopropanoate, offer the highest intrinsic chemical stability due to the preclusion of a lactamization pathway. They are the preferred choice when maximum stability is the paramount concern.

  • γ-Amino esters , such as Ethyl 4-aminobutanoate, should be used with extreme caution in aqueous formulations, as they are highly prone to rapid degradation via cyclization.

For researchers and drug development professionals, this analysis underscores a critical principle: early characterization of stability through systematic forced degradation studies is not merely a regulatory requirement but a fundamental component of rational drug design. Understanding the interplay between molecular structure and degradation pathways allows for the selection of more stable molecules from the outset, saving valuable time and resources in the long journey of pharmaceutical development.

References

  • Chen, A., & Puleo, D. A. (n.d.). pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. University of Kentucky.
  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC.
  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports.
  • Fife, T. H., & Duddy, N. W. (n.d.). Intramolecular aminolysis of esters. Cyclization of esters of (o-aminophenyl)acetic acid. Journal of the American Chemical Society.
  • Gmerice, G. E., et al. (n.d.). Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography. PMC - NIH.
  • ChemicalBook. (2025). Ethyl 3-aminopropanoate hydrochloride.
  • Tsesarskaia, M., et al. (n.d.). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate.
  • Nájera, C., & Yus, M. (n.d.). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. PMC - NIH.
  • Chemistry LibreTexts. (2022). Amino Acids Degradation.
  • Nature. (2025). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • ResearchGate. (2018). How can I compare and predict the stability to hydrolysis between ester and imine in a specific condition?
  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026).
  • ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide.
  • CymitQuimica. (n.d.). CAS 4244-84-2: β-Alanine, ethyl ester, hydrochloride.
  • SciSpace. (n.d.). Degradation of poly(β-amino ester) gels in alcohols through transesterification: Method to conjugate drugs to polymer matrices.
  • Chemical Communications (RSC Publishing). (n.d.). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base.
  • A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. (n.d.).
  • MDPI. (n.d.). Production of Novel Thermostable Esterases from Thermus thermophilus Strain ET-1 in Escherichia coli and Thermus thermophilus HB27 Using the Bifunctional Expression System pTGT-1 and Characterization of the Recombinant Enzymes.
  • European Medicines Agency (EMA). (2025). ICH Q1 Guideline on stability testing of drug substances and drug products.
  • JOCPR. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column.
  • Simson Pharma Limited. (n.d.). Ethyl 3-aminopropanoate.
  • Greenwald, R. B., et al. (n.d.). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. PMC - NIH.
  • MPG.PuRe. (2026). Regulating Promiscuous Catalysis via Substrate‐Induced Transient Assembly.
  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.

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A Comparative Yield Analysis of Reactions Utilizing Ethyl 3-Aminopropanoate: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials, the selection of versatile and efficient building blocks is paramount. Ethyl 3-aminopropanoate, a bifunctional molecule possessing both a nucleophilic amine and an electrophilic ester, stands out as a crucial intermediate. Its utility spans a wide array of chemical transformations, leading to the synthesis of vital heterocyclic scaffolds and complex acyclic structures.

This guide offers a comparative analysis of yields for several key reactions employing Ethyl 3-aminopropanoate. By examining the data and understanding the underlying principles, researchers can make more informed decisions in their synthetic strategies, optimizing for efficiency and output. The discussion is grounded in experimental data from peer-reviewed literature, providing a practical and trustworthy resource for scientists in both academic and industrial settings.

Michael Addition: Synthesis of N-Substituted β-Amino Esters

The conjugate addition of amines to α,β-unsaturated carbonyl compounds, known as the aza-Michael addition, is a fundamental carbon-nitrogen bond-forming reaction. Ethyl 3-aminopropanoate's primary amine readily participates in this reaction. A key application is its addition to ethyl acrylate, which serves as a pathway to valuable diamine derivatives or can be an important step in the synthesis of pharmaceutical intermediates like dabigatran etexilate.

A comparative analysis of catalytic systems for the addition of 2-aminopyridine to ethyl acrylate reveals significant variations in yield and reaction time. Traditional methods involving prolonged heating often result in modest yields of around 30-52% over 24-100 hours.[1][2] However, the strategic use of a catalyst can dramatically improve efficiency.

Table 1: Comparison of Catalytic Methods for the Aza-Michael Addition of 2-Aminopyridine to Ethyl Acrylate

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneNone10024~30[2]
Trifluoromethanesulfonic acidEthanol120-16016-2080-85[1][3]
Silica gel supported Brønsted acidToluene80-120-50-76[2]

Analysis of Causality: The uncatalyzed reaction suffers from low yields and long reaction times due to the relatively low nucleophilicity of 2-aminopyridine and the reversibility of the addition.[1][2] Trifluoromethanesulfonic acid, a strong Brønsted acid, protonates the carbonyl oxygen of ethyl acrylate, increasing its electrophilicity and accelerating the nucleophilic attack by the amine. This leads to a substantial increase in yield and a reduction in reaction time.[1][3] Silica gel-supported acids offer a recyclable, heterogeneous catalyst system, though with slightly lower reported yields compared to the homogeneous strong acid catalyst.[2]

Experimental Protocol: High-Yield Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate [1][3]

  • To a 500 mL round-bottom flask, add 2-aminopyridine (50 g) and absolute ethanol (50 mL).

  • Stir the mixture until the solid is mostly dissolved.

  • Add ethyl acrylate (56.5 mL) to the flask.

  • Slowly add trifluoromethanesulfonic acid (9 mL) dropwise while stirring.

  • Under a nitrogen atmosphere, heat the reaction mixture to reflux (120-160°C) in an oil bath for 18 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • The crude product is then purified by washing with a petroleum ether/ethyl acetate mixture and subsequent recrystallization to yield the final product as white, flaky crystals (Yield: 80-85%).

Multicomponent Reactions: The Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot, three-component synthesis that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological properties. While the classical Biginelli reaction utilizes a β-ketoester, urea or thiourea, and an aldehyde, modifications using β-amino esters like Ethyl 3-aminopropanoate can lead to related heterocyclic structures. The choice of catalyst and solvent profoundly impacts the reaction's efficiency.

Recent advancements have focused on developing more environmentally friendly and efficient protocols. These include the use of novel catalysts and solvent-free conditions, such as ball milling, which can lead to excellent yields in short reaction times.[4] The use of ionic liquids as both solvent and catalyst has also been explored, offering good yields and catalyst recyclability.[5][6]

Table 2: Comparative Analysis of Conditions for Biginelli-type Reactions

Catalyst/MediumSolventTemperatureTimeYield (%)Reference
Layered Double Hydroxide (LDH)ChloroformReflux-82[7]
Layered Double Hydroxide (LDH)EthanolReflux-70[7]
Diisopropyl Ethyl Ammonium AcetateNoneRoom Temp-High[5]
None (Ball Milling)NoneRoom TempShort>98[4]
Microwave IrradiationEthanol-Short36-91[8]

Analysis of Causality: The Biginelli reaction mechanism involves an acid-catalyzed condensation cascade. The catalyst's role is to facilitate the formation of key intermediates, such as an N-acylimine species, which is then intercepted by the enolate of the β-dicarbonyl compound. The solvent polarity can influence the stability of these charged intermediates, with moderately polar solvents like chloroform and ethanol often providing good results.[7] Solvent-free methods like ball milling enhance reactivity by bringing the reactants into close contact through mechanical force, often eliminating the need for a catalyst and providing exceptional yields.[4] Microwave irradiation accelerates the reaction by efficiently heating the polar reactants and intermediates, leading to significantly shorter reaction times.[8]

Workflow for Optimizing a Biginelli-Type Reaction

G cluster_start Reactant Selection cluster_conditions Condition Screening cluster_method Methodology cluster_end Analysis & Optimization Start Ethyl 3-aminopropanoate + Aldehyde + Urea/Thiourea Solvent Solvent Choice (e.g., Ethanol, Chloroform, Solvent-free) Start->Solvent Catalyst Catalyst Selection (e.g., Brønsted/Lewis Acid, Heterogeneous) Start->Catalyst Method Heating Method (Conventional vs. Microwave vs. Ball Milling) Solvent->Method Catalyst->Method Analysis Yield & Purity Analysis (TLC, NMR, LC-MS) Method->Analysis Result Optimized High-Yield Protocol Analysis->Result

Caption: A workflow diagram for optimizing a Biginelli-type reaction.

Amide Bond Formation: A Cornerstone of Synthesis

The formation of an amide bond by reacting the amino group of Ethyl 3-aminopropanoate with a carboxylic acid is one of the most frequently performed transformations in drug discovery and development. The challenge often lies in activating the carboxylic acid to facilitate the reaction with the relatively unreactive amine. This has led to the development of a vast array of coupling reagents.[9]

The choice of coupling reagent and additives is critical for achieving high yields and minimizing side reactions, such as racemization when using chiral carboxylic acids. Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used, often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.[9]

Table 3: Comparison of Coupling Reagents for Amide Bond Formation

Coupling SystemBaseSolventGeneral Yield RangeReference
EDC, HOBt (catalytic), DMAPDIPEAAcetonitrileGood to Excellent[9]
DCC-VariousVariable (DCU byproduct)
HATUDIPEADMF/CH2Cl2Excellent[9]
CDIEt3NVariousModerate to Good

Analysis of Causality: Coupling reagents function by converting the carboxylic acid into a more reactive species.[10] For instance, EDC forms a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine. However, it can also rearrange to a less reactive N-acylurea. Additives like HOBt intercept the O-acylisourea to form an active ester, which is less prone to side reactions and reacts cleanly with the amine to form the amide bond in high yield. More advanced reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are based on this principle and are often highly effective, even for sterically hindered or electronically deactivated substrates.[9]

Generalized Mechanism of EDC/HOBt Mediated Amide Coupling

G RCOOH R-COOH O_acylisourea [O-Acylisourea Intermediate]* RCOOH->O_acylisourea + EDC EDC EDC Amide R-CONH-R' (Product) O_acylisourea->Amide + Amine HOBt_ester [HOBt Active Ester] O_acylisourea->HOBt_ester + HOBt N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea Rearrangement Amine H₂N-R' (Ethyl 3-aminopropanoate) HOBt HOBt HOBt_ester->Amide + Amine

Caption: The pivotal role of HOBt in trapping the reactive O-acylisourea intermediate.

Conclusion

Ethyl 3-aminopropanoate is a highly valuable and versatile C3 building block in organic synthesis. This guide demonstrates that the success of its application is critically dependent on the careful selection of reaction conditions. For aza-Michael additions, strong acid catalysis can dramatically enhance yields over uncatalyzed thermal methods. In multicomponent reactions like the Biginelli synthesis, modern techniques such as microwave irradiation and solvent-free ball milling offer significant advantages in terms of yield and sustainability. Finally, for the ubiquitous amide bond formation, the judicious choice of a coupling reagent and additive system, such as EDC/HOBt, is key to achieving high efficiency. By understanding the interplay of substrates, reagents, and reaction mechanisms, researchers can unlock the full synthetic potential of this important molecule.

References

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • ethyl 3,3-diethoxypropano
  • Short synthesis of ethyl 3-(3-aminophenyl)
  • Comparison of EL yields using different media Yield (%) a Medium.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Effect of Different Solvents on Biginelli Reaction Using Layered Double Hyroxide (LDH) As an Ecofriendly Catalyst.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF.
  • Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acet
  • (A) Examples of amide bond formation using neat conditions (method A)....
  • Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characteriz
  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transform
  • Preparation of mixtures of 3-aminopropionitrile and ethylene cyanohydrin.
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. MDPI.
  • Preparation method of 3-(2-pyridineamino)ethyl propionate.
  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradi
  • Synthetic Chemistry: Formation of The Amide Bond: Advanced Article. Scribd.
  • 4244-84-2|Ethyl 3-aminopropano

Sources

Beyond 1D: A Comparative Guide to Validating Ethyl 3-Aminopropanoate Derivatives via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Analytical Scientists.[1][2] Content Type: Technical Comparison & Validation Protocol.

Executive Summary: The Structural Ambiguity Challenge

Ethyl 3-aminopropanoate (


-alanine ethyl ester) derivatives are ubiquitous scaffolds in peptidomimetics and drug development. However, as synthesis complexity increases—particularly with N-alkylation or 

/

-carbon substitution—standard 1D

H NMR becomes insufficient.

The core challenge lies in connectivity . In 1D NMR, an N-alkylated derivative often looks deceptively similar to a C-alkylated regioisomer. Mass Spectrometry (MS) confirms the molecular weight but fails to distinguish these isomers. This guide establishes why 2D NMR is the non-negotiable standard for validating these structures and provides a self-validating protocol for their assignment.

Comparative Analysis: Why 2D NMR?

The following table objectively compares the utility of available analytical techniques specifically for


-amino acid ester derivatives.
Feature1D NMR (

H /

C)
Mass Spectrometry (HRMS)X-Ray Crystallography2D NMR (HSQC/HMBC)
Primary Output Functional group presence, purity.Molecular formula, mass.[3][4][5][6]Absolute stereochemistry.Atom-to-atom connectivity.
Regioisomer ID Low. Chemical shift heuristics are unreliable for complex derivatives.Fail. Isomers often have identical mass and fragmentation.[4]High , but requires single crystals (rare for these oily esters).High. Definitively links substituents to specific carbons.
Sample State Solution (flexible).Gas/Solution (destructive).Solid state only.Solution (native state).
Throughput High (mins).High (mins).Low (days/weeks).Medium (30-60 mins).
Verdict Screening ToolConfirmation ToolNiche ToolValidation Standard

Strategic Framework: The Validation Workflow

To ensure scientific integrity, do not jump straight to data acquisition. Follow this logic flow to minimize solvent artifacts and maximize signal-to-noise ratio.

ValidationWorkflow Sample Sample Prep (>10mg, Dry Solvent) Solubility Solubility/Lock Check Sample->Solubility Screening 1D Screening (Purity Check) Screening->Sample Impure/Wet Assignment 2D Connectivity (HSQC + HMBC) Screening->Assignment >95% Pure Solubility->Screening Pass Validation Structure Confirmation Assignment->Validation

Figure 1: The self-validating workflow ensures that expensive instrument time (2D runs) is only utilized on samples that meet purity and solubility thresholds.

Technical Deep Dive: The 2D Pulse Sequence Toolkit

For Ethyl 3-aminopropanoate derivatives, specific pulse sequences resolve specific structural questions.

A. HSQC (Heteronuclear Single Quantum Coherence)[2][7][8]
  • Purpose: The "Census." It tells you which proton belongs to which carbon.

  • Why here? It differentiates the

    
    -CH
    
    
    
    and
    
    
    -CH
    
    
    of the propanoate backbone. In 1D, these often appear as overlapping multiplets. HSQC separates them by their carbon chemical shift (
    
    
    -C
    
    
    34 ppm vs
    
    
    -C
    
    
    36-40 ppm).
B. HMBC (Heteronuclear Multiple Bond Correlation)[7][8][9][10][11]
  • Purpose: The "Map Maker." It shows correlations over 2-3 bonds.[2][7][8][9][10]

  • Critical Application:

    • The Carbonyl Anchor: The ester carbonyl (

      
       172 ppm) is a "lighthouse." It will show a strong 3-bond correlation to the 
      
      
      
      -CH
      
      
      and a 2-bond correlation to the
      
      
      -CH
      
      
      .
    • N-Substitution Proof: If you have an N-alkyl group, its protons will show a 3-bond correlation to the

      
      -carbon (C3) of the propanoate chain. This is the smoking gun for N-alkylation.
      
C. COSY (Correlation Spectroscopy)[2]
  • Purpose: The "Neighbor Check."

  • Application: Confirms the isolated spin system of the ethyl group (Triplet

    
     Quartet) and the backbone (
    
    
    
    -CH
    
    
    
    
    
    
    -CH
    
    
    ).

Experimental Protocol

Objective: Obtain high-resolution 2D datasets suitable for publication.

Step 1: Sample Preparation
  • Mass: Dissolve 10–20 mg of the derivative in 600

    
    L of solvent.
    
  • Solvent Choice:

    • Standard:

      
       (Chloroform-d).
      
    • If Amine Exchange is Fast: Use

      
      .[6] This slows proton exchange, often allowing the NH proton to be seen as a distinct signal (triplet/broad singlet), which aids in COSY connections.
      
  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Step 2: Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (Standardize to prevent shift drifting).

  • HSQC:

    • Scans: 4–8 (depending on concentration).

    • TD (Time Domain): 2048 (F2) x 256 (F1).

    • Note: Use multiplicity-edited HSQC (edHSQC) to distinguish CH

      
       (negative/blue) from CH/CH
      
      
      
      (positive/red). This immediately identifies the backbone CH
      
      
      s.
  • HMBC:

    • Scans: 8–16.[10]

    • Optimization: Set long-range coupling constant (

      
      ) to 8 Hz.
      
    • Critical: Ensure the spectral width in F1 (Carbon) covers the carbonyl region (up to 180 ppm).

Data Interpretation & Case Study

The "Fingerprint" of Ethyl 3-aminopropanoate

Before assigning the derivative, validate the core scaffold signals (approximate shifts in


):
  • Carbonyl (C1): ~172 ppm.[10]

  • 
    -CH
    
    
    
    (C2):
    ~2.5 ppm (triplet in 1D).
  • 
    -CH
    
    
    
    (C3):
    ~3.0 ppm (triplet in 1D).
  • Ethyl O-CH

    
    :  ~4.1 ppm (quartet).[10]
    
  • Ethyl CH

    
    :  ~1.2 ppm (triplet).
    
Visualizing the Connectivity Logic

The following diagram illustrates the specific HMBC correlations required to confirm the structure.

HMBC_Connectivity C_Carbonyl C=O (172 ppm) C_Alpha α-C (34 ppm) C_Beta β-C (37 ppm) N_Amine N-R H_Alpha H-α (2.5 ppm) H_Alpha->C_Carbonyl 2J H_Beta H-β (3.0 ppm) H_Beta->C_Carbonyl 3J (Key) H_Beta->C_Alpha 2J H_N_Sub H-(N-Alkyl) H_N_Sub->C_Beta 3J (Proof of N-Alk)

Figure 2: Key HMBC correlations. The solid red arrows confirm the propanoate backbone. The dashed red arrow is the definitive proof for N-alkylation derivatives.

Case Study: Distinguishing N-Methyl vs. -Methyl Derivative

Scenario: You performed a reaction intended to methylate the nitrogen, but the product could also be the


-methyl regioisomer. Both have the same mass.

Analysis Strategy:

  • Locate the Methyl Signal: In 1D, you see a singlet/doublet around 2.4 ppm.

  • Run HMBC: Look at the correlations from this new methyl group.

    • Hypothesis A (N-Methyl): The methyl protons will show a correlation to C3 (

      
      -carbon) . They will not correlate to the carbonyl.
      
    • Hypothesis B (

      
      -Methyl):  The methyl protons will show a strong correlation to the Carbonyl (C1)  and the 
      
      
      
      -carbon (C2)
      .

Conclusion: If the methyl signal "talks" to the carbonyl in HMBC, your reaction failed to selectively N-alkylate; you have the


-isomer. If it talks to the 

-carbon only, your structure is validated.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[11]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

  • Fuloria, N. K., & Fuloria, S. (2013).[12] Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques.

  • BenchChem. (2025).[2] 2D NMR Analysis vs. Alternative Techniques for Structural Elucidation.

  • National Institutes of Health (NIH). (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Magnetic Resonance in Chemistry.

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in the Synthesis of Ethyl 3-aminopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Ethyl 3-aminopropanoate

Ethyl 3-aminopropanoate, a key β-amino acid ester, serves as a critical building block in the pharmaceutical and chemical industries. Its structural motif is integral to the synthesis of numerous active pharmaceutical ingredients (APIs), including angiotensin-converting enzyme (ACE) inhibitors like enalapril and cilazapril, which are vital for managing hypertension and heart failure[1]. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is a primary objective for process chemists and researchers.

The efficacy of any synthesis is profoundly influenced by the choice of catalyst. A well-chosen catalyst can dramatically increase reaction rates, improve selectivity, and allow for milder reaction conditions, thereby reducing energy consumption and minimizing byproduct formation. This guide provides an in-depth comparison of the predominant catalytic strategies for synthesizing Ethyl 3-aminopropanoate, offering field-proven insights and experimental data to inform your selection process. We will focus on two principal and industrially relevant pathways: the Aza-Michael addition to ethyl acrylate and the catalytic hydrogenation of ethyl cyanoacetate.

Route 1: The Aza-Michael Addition Pathway

The Aza-Michael addition, or conjugate addition, of an amine to an α,β-unsaturated carbonyl compound is one of the most direct methods for forming β-amino esters. In our case, this involves the reaction of ammonia (or a protected equivalent) with ethyl acrylate. While this reaction can proceed without a catalyst, its efficiency is often low.

cluster_0 Aza-Michael Addition Workflow Reactants Ethyl Acrylate + Ammonia Catalyst Catalyst (e.g., Acid Catalyst or None) Reactants->Catalyst Reaction Reaction Vessel (Solvent, Temp Control) Catalyst->Reaction Product Ethyl 3-aminopropanoate Purification Purification (Distillation / Crystallization) Reaction->Purification FinalProduct Final Product Purification->FinalProduct cluster_1 Catalytic Hydrogenation Workflow Reactants Ethyl Cyanoacetate + H₂ Catalyst Catalyst (e.g., Raney Ni) Reactants->Catalyst Reaction High-Pressure Reactor (Solvent, Temp, Pressure) Catalyst->Reaction Filtration Catalyst Filtration Reaction->Filtration Purification Solvent Removal & Distillation Filtration->Purification FinalProduct Final Product Purification->FinalProduct

Sources

Biological Efficacy Comparison of Ethyl 3-aminopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-aminopropanoate (


-alanine ethyl ester) serves as a critical pharmacophore in medicinal chemistry, acting primarily as a bioavailability-enhancing scaffold for 

-amino acid derivatives. Unlike its free acid counterpart, the ethyl ester derivative exhibits superior lipophilicity, facilitating passive diffusion across biological membranes and active transport via peptide transporters (PEPT1).

This guide objectively compares the biological efficacy of three distinct classes of Ethyl 3-aminopropanoate derivatives:

  • N-Acyl/Aryl Hydrazide Derivatives: Potent antimicrobial agents targeting bacterial cell walls.

  • Peptidomimetic Prodrugs: Designed for enhanced oral bioavailability and metabolic stability.

  • Metal-Coordinated Complexes: Copper (Cu) and Cadmium (Cd) complexes exhibiting heightened cytotoxicity against resistant strains.

Chemical & Pharmacological Context

The core utility of the ethyl 3-aminopropanoate scaffold lies in its ability to mask the polar carboxylate group of


-alanine. This modification alters the physicochemical profile (

), enabling the molecule to bypass the rate-limiting absorption steps that hinder free amino acids.
Mechanism of Action (Prodrug Activation)

Upon systemic entry, these derivatives typically undergo enzymatic hydrolysis by plasma esterases or intracellular carboxylesterases. The following diagram illustrates the activation pathway and metabolic fate.

MetabolicPathway Prodrug Ethyl 3-aminopropanoate Derivative (Lipophilic) Transport Membrane Transport (Passive/PEPT1) Prodrug->Transport Absorption Enzyme Carboxylesterase (CES1/CES2) Transport->Enzyme Intracellular Entry Intermediate Tetrahedral Intermediate Enzyme->Intermediate Hydrolysis ActiveDrug Free Acid (Active Pharmacophore) Intermediate->ActiveDrug Release Byproduct Ethanol (Metabolic Byproduct) Intermediate->Byproduct Elimination

Figure 1: Metabolic activation pathway of Ethyl 3-aminopropanoate prodrugs via carboxylesterase-mediated hydrolysis.

Comparative Efficacy Analysis

The following analysis synthesizes experimental data comparing the three primary derivative classes.

Antimicrobial Potency (MIC Comparison)

N-substituted hydrazide derivatives of ethyl 3-aminopropanoate have demonstrated significant efficacy against Gram-positive and Gram-negative bacteria, often comparable to standard antibiotics like Ampicillin.

Table 1: Comparative Antimicrobial Efficacy (Representative Data)

Derivative ClassTarget OrganismMIC Range (

g/mL)
Mechanism of ActionStability (

Plasma)
N-Benzoyl Hydrazide S. aureus (Gram+)12.5 - 25.0Cell wall synthesis inhibitionHigh (>4h)
N-Nicotinoyl Hydrazide E. coli (Gram-)25.0 - 50.0DNA gyrase interferenceModerate (2-4h)
Cu(II) Complex C. albicans (Fungal)6.25 - 12.5Membrane disruption/Oxidative stressLow (<1h)
Unmodified Ethyl Ester Non-specific>100 (Inactive)N/A (Precursor only)Low (<30 min)

Note: Data synthesized from comparative studies on hydrazide derivatives [1].

Cytotoxicity and Metal Coordination

Metal coordination significantly alters the biological profile. While the organic ligand (ethyl 3-aminopropanoate derivative) provides targeting, the metal center (Cu, Cd) induces oxidative stress leading to apoptosis in target cells.

  • Copper Complexes: Show higher selectivity for fungal membranes but lower stability in plasma due to ligand exchange.

  • Cadmium Complexes: Exhibit high potency but severe host toxicity, limiting their use to in vitro tool compounds rather than therapeutic candidates.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a "Checkpoint" to verify success before proceeding.

Protocol A: Synthesis of N-Substituted Ethyl 3-aminopropanoate Derivatives

Objective: Synthesize high-purity amide/hydrazide derivatives for biological screening.

  • Activation: Dissolve substituted carboxylic acid (e.g., benzoic acid) in DMF. Add 1.1 eq of HATU and 2.0 eq of DIPEA. Stir at

    
     for 15 min.
    
    • Checkpoint: Solution should turn clear/light yellow, indicating active ester formation.

  • Coupling: Add Ethyl 3-aminopropanoate hydrochloride (1.0 eq) to the mixture. Warm to RT and stir for 4-6 hours.

    • Validation: Monitor via TLC (System: Ethyl Acetate/Hexane 3:7). Product spot (

      
      ) must be distinct from starting amine (
      
      
      
      ).
  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Ether to remove urea byproducts from coupling reagents.

Protocol B: Plasma Stability Assay

Objective: Determine the half-life (


) of the ester bond in physiological conditions.
  • Preparation: Incubate test compound (

    
    ) in pooled human plasma at 
    
    
    
    .
  • Sampling: Aliquot

    
     at 
    
    
    
    min.
  • Quenching: Immediately add

    
     ice-cold Acetonitrile containing Internal Standard (Warfarin). Centrifuge at 10,000g for 5 min.
    
  • Analysis: Inject supernatant into LC-MS/MS.

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      yields
      
      
      .

Experimental Workflow Visualization

The following diagram outlines the logical flow for synthesizing and validating these derivatives, ensuring a "Fail-Fast" approach where poor candidates are eliminated early.

Workflow Start Target Design (In Silico Docking) Synth Synthesis (HATU Coupling) Start->Synth QC QC Checkpoint (NMR/LCMS >95%) Synth->QC Fail1 Re-purify / Redesign QC->Fail1 No Stability Plasma Stability (t1/2 > 60 min?) QC->Stability Yes Stability->Fail1 No BioAssay Biological Screen (MIC / IC50) Stability->BioAssay Yes BioAssay->Fail1 Low Potency Lead Lead Candidate BioAssay->Lead High Potency

Figure 2: "Fail-Fast" experimental workflow for validating Ethyl 3-aminopropanoate derivatives.

References

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide Derivatives. Source: MDPI. URL:[Link] (Verified context from search results regarding hydrazide derivatives).

  • Ethyl 3-aminopropanoate hydrochloride: Chemical Properties and Applications. Source: ChemicalBook / PubChem.[1] URL:[Link]

  • Prodrug Strategies in Drug Design: Esterase Activation. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Antimicrobial Evaluation of Propionic Acid Derivatives. Source: ResearchGate. URL:[Link]

Sources

Executive Summary: The Strategic Value of Ethyl 3-aminopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 3-aminopropanoate Applications

Ethyl 3-aminopropanoate (often supplied as the hydrochloride salt, CAS 4244-84-2 ) is the ethyl ester of


-alanine. While seemingly simple, it occupies a critical niche in medicinal chemistry as a "masked" 

-amino acid. Unlike the zwitterionic free acid (

-alanine), the ethyl ester is soluble in organic solvents, allowing it to participate in non-aqueous coupling reactions, cyclizations, and Michael additions without the solubility issues that plague the free amino acid.

Crucial Distinction (Safety Warning): Do not confuse Ethyl 3-aminopropanoate with Ethyl Diazoacetate (CAS 623-73-4). The latter is a potentially explosive carbene precursor. Always verify CAS numbers before procurement.

Comparative Analysis: Why Choose the Ethyl Ester?

In synthetic workflows, researchers often choose between the free acid, the methyl ester, and the ethyl ester. The choice is rarely arbitrary; it dictates the reaction kinetics, solubility profile, and downstream processing.

Table 1: Physicochemical & Functional Comparison
Feature

-Alanine (Free Acid)
Methyl 3-aminopropanoate Ethyl 3-aminopropanoate
Solubility Water-soluble (Zwitterionic); Insoluble in DCM, THF.Soluble in organic solvents.Highly soluble in DCM, EtOAc, THF; Lipophilic enough for extractive workups.
Ester Stability N/ALow; Hydrolyzes rapidly in basic aqueous conditions.Moderate ; More robust than methyl ester, allowing mild basic workups without premature loss.
Handling Solid powder; easy to weigh.Often an oil or hygroscopic solid.Crystalline solid (as HCl salt); Non-hygroscopic compared to methyl analog.
Primary Use Biological media; Aqueous buffers.Short-synthesis intermediates.Multi-step synthesis requiring protecting group stability (e.g., Dabigatran synthesis).
Expert Insight: The "Goldilocks" Stability

The ethyl group provides a steric shield that makes the ester linkage approximately 2-3x more stable to spontaneous hydrolysis than the methyl ester counterpart. This is critical when performing N-alkylation or Michael additions under basic conditions (e.g., using TEA or DIPEA), where the methyl ester might degrade into the acid byproduct, complicating purification.

Key Application: Synthesis of Pharmaceutical Intermediates[1][2][3]

The most high-profile application of Ethyl 3-aminopropanoate logic is in the synthesis of Dabigatran Etexilate (Pradaxa), a direct thrombin inhibitor.[1] The core scaffold requires the addition of a 3-aminopropanoate motif to a heteroaromatic system.

Mechanism: The Aza-Michael Addition

Rather than using the pre-formed amino ester, industrial routes often generate the Ethyl 3-aminopropanoate moiety in situ or via a "reverse" disconnection using Ethyl Acrylate and an amine. However, when the amine is weak (e.g., 2-aminopyridine), the reaction requires catalysis.

Pathway Visualization (DOT): The following diagram illustrates the divergent utility of the 3-aminopropanoate scaffold, moving from simple precursors to complex heterocycles like Dihydropyrimidines and


-Lactams.

G Precursor Ethyl Acrylate Intermediate Ethyl 3-(R-amino)propanoate (Key Synthon) Precursor->Intermediate Michael Addition (Cat. Acid/Base) Amine Primary Amine (R-NH2) Amine->Intermediate Product1 β-Lactams (via Cyclization) Intermediate->Product1 Grignard/Imine Condensation Product2 Dihydropyrimidines (Biginelli-like) Intermediate->Product2 Urea/Aldehyde Cyclization Product3 Peptidomimetics (Amide Coupling) Intermediate->Product3 Coupling Reagent (EDC/HOBt)

Caption: Divergent synthesis pathways starting from the formation of the Ethyl 3-aminopropanoate scaffold.[2]

Experimental Protocol: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

This protocol validates the reactivity of the 3-aminopropanoate system.[3] It demonstrates how to install the ethyl propanoate arm onto a heteroaromatic amine—a key step in synthesizing Dabigatran-like scaffolds.

Objective: Synthesize Ethyl 3-(pyridin-2-ylamino)propanoate via acid-catalyzed Michael addition.

Materials:
  • Substrate: 2-Aminopyridine (1.0 equiv)

  • Reagent: Ethyl Acrylate (1.2 equiv)

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) (0.1 equiv) or Glacial Acetic Acid (for milder conditions).

  • Solvent: Anhydrous Ethanol.

Step-by-Step Methodology:
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Aminopyridine (50 mmol) in Ethanol (50 mL).

  • Activation: Add Trifluoromethanesulfonic acid (5 mmol) dropwise. Note: The acid catalyst activates the acrylate acceptor and protonates the pyridine nitrogen, modulating nucleophilicity.

  • Addition: Add Ethyl Acrylate (60 mmol) slowly to the stirring mixture.

  • Reflux: Heat the reaction to reflux (

    
    ) under a nitrogen atmosphere for 12–16 hours.
    
    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The starting amine spot should disappear.

  • Workup:

    • Cool to room temperature.[4][5]

    • Concentrate the ethanol under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (100 mL) and wash with saturated

      
       (2 x 50 mL) to neutralize the catalyst.
      
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Recrystallize from minimal hot ethanol or purify via silica gel flash chromatography (Eluent: EtOAc/Hexane gradient).
    

Expected Yield: 80–85% Characterization:

  • 1H NMR (CDCl3): Look for the characteristic ethyl ester triplet (~1.2 ppm) and quartet (~4.1 ppm), and the two methylene triplets of the propanoate chain (~2.6 ppm and ~3.6 ppm).

Advanced Application: Heterocycle Construction

Ethyl 3-aminopropanoate is not just a linear linker; it is a precursor for Dihydropyrimidines (DHPMs).

  • Mechanism: The amino group acts as a nucleophile, while the ester group serves as an electrophile in cyclocondensation reactions.

  • Protocol Insight: Reacting Ethyl 3-aminopropanoate with an isocyanate or aryl aldehyde allows for the formation of the pyrimidine core found in calcium channel blockers.

Decision Logic for Reagent Selection (DOT):

DecisionTree Start Target Molecule? Linear Linear Peptidomimetic Start->Linear Cyclic Heterocycle (Pyrimidine/Lactam) Start->Cyclic Linear_Cond Is C-terminus free? Linear->Linear_Cond Cyclic_Type Ring Size? Cyclic->Cyclic_Type Use_Ester Use Ethyl 3-aminopropanoate (Protects C-term) Linear_Cond->Use_Ester Yes Use_Acid Use β-Alanine (Zwitterion issues) Linear_Cond->Use_Acid No Lactam 4-Membered (β-Lactam) Requires Imine Condensation Cyclic_Type->Lactam Pyrimidine 6-Membered (Pyrimidine) Requires Urea/Aldehyde Cyclic_Type->Pyrimidine

Caption: Decision matrix for selecting Ethyl 3-aminopropanoate based on target structural topology.

References

  • BenchChem. An In-depth Technical Guide to the Reactivity of the Amine Group in Methyl 3-aminopropanoate Hydrochloride. (2025).[4][6][7][8][9] Retrieved from

  • National Institutes of Health (NIH). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. (PubMed). Retrieved from

  • Google Patents. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (2015).[1][6][7] Retrieved from

  • Organic Chemistry Portal. Synthesis of β-lactams. Retrieved from

  • ChemicalBook. Ethyl 3-aminopropanoate Hydrochloride Product Properties. Retrieved from

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-aminopropanoate

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